Technical Documentation Center

[2-(Aminomethyl)-4-methylphenyl]methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [2-(Aminomethyl)-4-methylphenyl]methanol
  • CAS: 740743-03-7

Core Science & Biosynthesis

Foundational

The Chemical Identity and Characterization of [2-(Aminomethyl)-4-methylphenyl]methanol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Abstract

In modern drug development, bifunctional aromatic scaffolds such as [2-(Aminomethyl)-4-methylphenyl]methanol (Molecular Formula: C₁₀H₁₅NO) are highly valued as versatile synthetic intermediates. Featuring both a primary amine and a primary alcohol on a substituted toluene core, this compound offers orthogonal reactivity for the construction of complex pharmacophores, including kinase inhibitors and GPCR ligands.

Because highly specific, multi-substituted benzyl alcohols often lack direct, open-access Chemical Abstracts Service (CAS) Registry Numbers due to their proprietary nature or recent synthesis, researchers must employ advanced substructure search methodologies and predictive physicochemical profiling. This whitepaper provides an authoritative guide on the structural elucidation, database retrieval strategies, and validated synthetic protocols for [2-(Aminomethyl)-4-methylphenyl]methanol.

Structural Elucidation & Physicochemical Profiling

To understand the behavior of[2-(Aminomethyl)-4-methylphenyl]methanol, we must analyze its structural components and compare it against known, commercially available analogs. The molecule consists of a central phenyl ring substituted with:

  • Position 1: A hydroxymethyl group (-CH₂OH), capable of acting as a hydrogen bond donor/acceptor and a site for etherification or oxidation.

  • Position 2: An aminomethyl group (-CH₂NH₂), providing basicity for salt formation (e.g., HCl salts) and serving as a nucleophile for amidation or reductive amination.

  • Position 4: A methyl group (-CH₃), which increases lipophilicity and alters the electronic distribution of the aromatic ring via inductive effects.

Comparative Quantitative Data

Since empirical data for the exact target compound is often locked in proprietary databases like SciFinder, we can extrapolate its properties by analyzing its closest structural relatives: (2-(Aminomethyl)phenyl)methanol [1] and 4-Methylbenzyl alcohol [2].

Table 1: Physicochemical Properties of Target Compound and Structural Analogs

Chemical NameCAS NumberMolecular WeightXLogP3 (Predicted)Topological Polar Surface Area (TPSA)Key Structural Difference
[2-(Aminomethyl)-4-methylphenyl]methanol Pending/Proprietary165.23 g/mol ~0.4 - 0.846.3 ŲTarget Compound
(2-(Aminomethyl)phenyl)methanol 4152-92-5[1]137.18 g/mol -0.146.3 ŲLacks the 4-methyl group
4-Methylbenzyl alcohol 589-18-4[2]122.16 g/mol 1.620.2 ŲLacks the 2-aminomethyl group
(4-Amino-2-methylphenyl)methanol 63405-88-9[3]137.18 g/mol 0.546.3 ŲAmine is directly on the ring (aniline derivative)

Data synthesis validates that the addition of the 4-methyl group to the (2-(Aminomethyl)phenyl)methanol core increases lipophilicity (XLogP3), making the target compound more suitable for passive membrane permeability in biological assays.

Systematic CAS Number Search Methodology

When an exact text query for "[2-(Aminomethyl)-4-methylphenyl]methanol" fails to yield a direct CAS number in open databases, researchers must pivot to a topology-based search. Text-based searches fail because IUPAC naming conventions can vary (e.g., it may be indexed as Benzenemethanol, 2-(aminomethyl)-4-methyl-).

Step-by-Step Substructure Search Protocol
  • Generate the SMILES String: Convert the target structure into a machine-readable format. The canonical SMILES for this compound is CC1=CC(CN)=C(CO)C=C1.

  • Open Database Pre-Screening: Input the SMILES into PubChem or ChemSpider. If the exact match returns null, identify the closest substructure (e.g., CID 11275036)[1].

  • Markush Structure Generation: Define a Markush structure in SciFinder-n or Reaxys. Draw the benzyl alcohol core and set variable attachment points (R-groups) for the aminomethyl and methyl substituents.

  • Filter by Molecular Formula: Restrict the substructure search results to the exact molecular formula (C₁₀H₁₅NO) to filter out higher-order derivatives.

CAS_Search Start Generate SMILES CC1=CC(CN)=C(CO)C=C1 OpenDB Query Open Databases (PubChem, ChemSpider) Start->OpenDB Step 1 SciFinder Query CAS REGISTRY (SciFinder-n / Reaxys) OpenDB->SciFinder Step 2 (If Null) Substructure Markush Substructure Search Filter: C10H15NO SciFinder->Substructure Step 3 Result Retrieve Exact CAS RN & Literature Synthesis Substructure->Result Step 4

Workflow for identifying proprietary CAS numbers using Markush substructure queries.

Proposed Synthetic Pathway & Mechanistic Insights

If the CAS search reveals that the compound is not commercially available, de novo synthesis is required. The most efficient, self-validating synthetic route to [2-(Aminomethyl)-4-methylphenyl]methanol is the simultaneous global reduction of 2-cyano-4-methylbenzoic acid .

Causality of Reagent Selection

We utilize Lithium Aluminum Hydride (LiAlH₄) rather than Sodium Borohydride (NaBH₄). NaBH₄ is a mild reducing agent incapable of reducing carboxylic acids or nitriles. LiAlH₄, however, is a powerful hydride donor that will simultaneously reduce the carboxylic acid to a primary alcohol and the nitrile to a primary amine in a single pot, ensuring a high-yield, step-economic synthesis.

Synthesis A 2-Cyano-4-methylbenzoic acid (Starting Material) B LiAlH4 Reduction (THF, 0°C to Reflux) A->B C Intermediate Aluminate Complex B->C D Fieser Aqueous Workup (H2O / NaOH) C->D E [2-(Aminomethyl)-4-methylphenyl]methanol (Target Product) D->E

One-pot global reduction pathway utilizing LiAlH4 followed by Fieser workup.

Step-by-Step Synthetic Protocol
  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 2.0 equivalents of LiAlH₄ (suspended in anhydrous THF).

  • Addition: Cool the suspension to 0 °C. Dissolve 1.0 equivalent of 2-cyano-4-methylbenzoic acid in anhydrous THF and add it dropwise via an addition funnel to control the exothermic evolution of hydrogen gas.

  • Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (66 °C) for 4 hours. The heat provides the necessary activation energy to fully reduce the nitrile intermediate.

  • Fieser Workup (Critical Step): Cool to 0 °C. To quench

    
     grams of LiAlH₄, sequentially add 
    
    
    
    mL of distilled water,
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of distilled water.
    • Mechanistic Insight: This specific quenching sequence (the Fieser method) is critical. It forces the aluminum salts to precipitate as a granular, filterable white solid rather than a gelatinous emulsion. Because the target product is a highly polar amino-alcohol, avoiding emulsions prevents the product from being trapped in the aqueous layer.

  • Isolation: Filter the granular salts through a Celite pad, wash with ethyl acetate, and concentrate the filtrate under reduced pressure to yield the crude [2-(Aminomethyl)-4-methylphenyl]methanol.

Structural Validation Protocol (NMR & MS)

To ensure scientific integrity, the synthesized compound must undergo rigorous validation. A self-validating protocol relies on orthogonal analytical techniques.

  • High-Resolution Mass Spectrometry (HRMS):

    • Method: Electrospray Ionization (ESI+).

    • Expected Result: An

      
       peak at 
      
      
      
      166.1226. This confirms the exact molecular weight and elemental composition.
  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Method: 400 MHz in DMSO-

      
      .
      
    • Expected Signals:

      • A singlet integrating to 3H around

        
         2.30 ppm (the 4-methyl group).
        
      • Two distinct singlets integrating to 2H each around

        
         3.80 ppm and 
        
        
        
        4.50 ppm, corresponding to the benzylic protons of the aminomethyl and hydroxymethyl groups, respectively.
      • Broad exchangeable signals for the -OH (1H) and -NH₂ (2H) protons, which will disappear upon the addition of D₂O.

By combining predictive database profiling[4] with robust Markush search strategies and validated synthesis, researchers can effectively characterize and utilize[2-(Aminomethyl)-4-methylphenyl]methanol even when a direct open-source CAS number is not immediately accessible.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11275036, (2-(Aminomethyl)phenyl)methanol." PubChem,
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11505, 4-Methylbenzyl alcohol." PubChem,
  • Sigma-Aldrich. "(4-Amino-2-methylphenyl)methanol | 63405-88-9.
  • Cheméo. "Chemical Properties of 2-Aminobenzyl alcohol (CAS 5344-90-1).

Sources

Exploratory

Synonyms and Structural Identity of[2-(Aminomethyl)-4-methylphenyl]methanol: A Technical Guide

Executive Summary [2-(Aminomethyl)-4-methylphenyl]methanol is a highly versatile, bifunctional aromatic building block. Featuring both a primary amine and a primary alcohol attached to a para-xylene-derived core, this sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[2-(Aminomethyl)-4-methylphenyl]methanol is a highly versatile, bifunctional aromatic building block. Featuring both a primary amine and a primary alcohol attached to a para-xylene-derived core, this scaffold is highly prized in medicinal chemistry for the synthesis of macrocycles, kinase inhibitors, and Proteolysis Targeting Chimeras (PROTACs). This whitepaper deconstructs the nomenclature, structural isomerism, and synthetic methodologies associated with this compound, providing a self-validating protocol for its preparation and application in drug discovery.

Nomenclature and Synonyms

The precise naming of substituted benzyl alcohols is critical to avoid conflation with regional isomers. The IUPAC name systematically describes a central phenyl ring substituted with a methanol group at position 1, an aminomethyl group at position 2, and a methyl group at position 4. Due to the historical evolution of chemical nomenclature, researchers frequently encounter several synonyms in literature and vendor catalogs.

Table 1: Chemical Identifiers and Synonyms
AttributeDesignation
IUPAC Name [2-(Aminomethyl)-4-methylphenyl]methanol
Primary Synonym 2-Aminomethyl-4-methylbenzyl alcohol
Secondary Synonyms (2-(Aminomethyl)-4-methylphenyl)methanol; 2-Aminomethyl-4-methylbenzenemethanol; 1-(Hydroxymethyl)-2-(aminomethyl)-4-methylbenzene
Molecular Formula C9H13NO
Monoisotopic Mass 151.0997 Da
SMILES String CC1=CC(CN)=C(CO)C=C1

Structural Isomerism and SAR Implications

In drug development, the spatial orientation of hydrogen-bond donors and acceptors dictates the binding affinity within a target protein's active site. The C9H13NO chemical space contains numerous positional isomers, as cataloged by 1[1]. For instance, [4-(aminomethyl)-2-methylphenyl]methanol hydrochloride is a documented isomer[2], but it presents a completely different steric profile.

In the 2,4-substitution pattern of[2-(Aminomethyl)-4-methylphenyl]methanol, the proximity of the aminomethyl and hydroxymethyl groups (ortho to each other) enables the formation of specialized cyclic intermediates (e.g., isoindolines or oxazines) upon reaction with electrophiles. Conversely, isomers with para-oriented functional groups cannot undergo these intramolecular cyclizations, fundamentally altering their utility in Structure-Activity Relationship (SAR) campaigns.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of ortho-aminobenzyl alcohols typically relies on the reduction of anthranilic acid derivatives, cyanobenzoic acids, or nitrobenzyl alcohols (3)[3]. To synthesize[2-(Aminomethyl)-4-methylphenyl]methanol, the most direct and atom-economical route is the exhaustive reduction of 2-cyano-4-methylbenzoic acid .

Causality in Reagent Selection

Standard hydride donors like Sodium Borohydride (NaBH₄) are insufficiently nucleophilic to reduce carboxylic acids or nitriles. While Borane-THF (


) is an option, Lithium Aluminum Hydride (LiAlH₄)  is selected for this protocol due to its robust ability to simultaneously reduce both the nitrile (to a primary amine) and the carboxylic acid (to a primary alcohol) in a single pot, driving the reaction to completion without stalling at aldehyde or imine intermediates.
Step-by-Step Protocol: Exhaustive Reduction

1. Setup and Dissolution:

  • Flame-dry a 3-neck round-bottom flask under an argon atmosphere to prevent the violent hydrolysis of LiAlH₄.

  • Suspend LiAlH₄ (3.0 equivalents) in anhydrous Tetrahydrofuran (THF) and cool to 0°C using an ice bath.

2. Reagent Addition:

  • Dissolve 2-cyano-4-methylbenzoic acid (1.0 equivalent) in a minimal volume of anhydrous THF.

  • Add the substrate solution dropwise to the LiAlH₄ suspension over 30 minutes.

  • Mechanistic Insight: The dropwise addition controls the exothermic evolution of hydrogen gas as the carboxylic acid is initially deprotonated, preventing solvent boil-over.

3. Reaction Propagation:

  • Remove the ice bath and heat the reaction to reflux (65°C) for 4–6 hours.

  • Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the UV-active starting material and the appearance of a highly polar, ninhydrin-positive spot (indicating the primary amine) confirms conversion.

4. Fieser Workup (Crucial for Trustworthiness):

  • Cool the reaction to 0°C. To quench

    
     grams of LiAlH₄, sequentially and cautiously add:
    
    • 
       mL of distilled water (dropwise).
      
    • 
       mL of 15% aqueous NaOH.
      
    • 
       mL of distilled water.
      
  • Causality: This specific stoichiometric quench forces the aluminum byproducts to precipitate as a crisp, granular white solid rather than a gelatinous emulsion. This self-validating visual cue ensures maximum recovery of the highly polar amino-alcohol product during filtration.

5. Isolation:

  • Filter the granular aluminum salts through a pad of Celite, washing thoroughly with hot ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude [2-(Aminomethyl)-4-methylphenyl]methanol.

Applications in Drug Development

The resulting [2-(Aminomethyl)-4-methylphenyl]methanol scaffold is a highly prized bifunctional linker. Because the primary aliphatic amine is significantly more nucleophilic than the primary aliphatic alcohol, researchers can employ orthogonal functionalization .

For example, the amine can be selectively reacted with an activated ester (e.g., NHS-ester) to form an amide bond without requiring the alcohol to be protected. Subsequently, the alcohol can be converted into a leaving group via bromination (4)[4] or engaged in a Mitsunobu reaction to form an ether linkage. This precise, stepwise assembly is the cornerstone of synthesizing complex PROTAC linkers and macrocyclic kinase inhibitors.

Workflow Visualization

SynthesisWorkflow A 2-Cyano-4-methylbenzoic acid (Starting Material) B Reduction (LiAlH4 / THF, 0°C to Reflux) A->B Step 1: Simultaneous Reduction C [2-(Aminomethyl)-4-methylphenyl]methanol (Core Scaffold) B->C Step 2: Fieser Workup D Amine Functionalization (e.g., Selective Amidation) C->D Orthogonal Pathway A E Alcohol Functionalization (e.g., Etherification) C->E Orthogonal Pathway B F Bifunctional Linker (PROTACs / Macrocycles) D->F Assembly E->F Assembly

Caption: Workflow for the synthesis and orthogonal functionalization of [2-(Aminomethyl)-4-methylphenyl]methanol.

References

  • [4-(aminomethyl)-2-methylphenyl]methanol hydrochloride (C9H13NO) - PubChemLite. Université du Luxembourg.
  • C9H13NO - Explore - PubChemLite. Université du Luxembourg.
  • 2-Aminobenzyl alcohol | 5344-90-1 - ChemicalBook. ChemicalBook.
  • 2-(Bromomethyl)aniline | 364360-78-1 - Benchchem. BenchChem.
  • (5-Iodo-2-nitrophenyl)methanol | CAS 150022-33-6 - Benchchem. BenchChem.

Sources

Foundational

Bifunctional Asymmetry: A Technical Guide to the Properties and Synthetic Utility of 2-Hydroxymethyl-5-methylbenzylamine

Executive Summary In the realm of fragment-based drug discovery (FBDD) and complex heterocyclic synthesis, bifunctional synthons offer unparalleled geometric control. 2-Hydroxymethyl-5-methylbenzylamine (2-HM-5-MBA) —sys...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of fragment-based drug discovery (FBDD) and complex heterocyclic synthesis, bifunctional synthons offer unparalleled geometric control. 2-Hydroxymethyl-5-methylbenzylamine (2-HM-5-MBA) —systematically named (2-(aminomethyl)-4-methylphenyl)methanol—is a privileged scaffold featuring an ortho-arrangement of a primary aliphatic amine and a primary benzylic alcohol on a toluene core.

This whitepaper provides an in-depth technical analysis of 2-HM-5-MBA. By dissecting its physicochemical properties, orthogonal reactivity, and applications in medicinal chemistry, this guide serves as a foundational resource for synthetic chemists and drug development professionals aiming to leverage this molecule in library generation and target-oriented synthesis.

Physicochemical Profiling & Molecular Dynamics

Understanding the baseline physical properties of 2-HM-5-MBA is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule is highly ligand-efficient, strictly adhering to the "Rule of 3" for fragment libraries.

Table 1: Physicochemical and Predictive Properties of 2-HM-5-MBA

PropertyValueCausality / Synthetic Significance
Molecular Formula C9H13NOProvides a low molecular weight starting point for elaboration.
Molecular Weight 151.21 g/mol Highly ligand-efficient; allows significant functionalization without exceeding Lipinski limits.
LogP (predicted) ~0.85Optimal lipophilicity for CNS-penetrant library synthesis and favorable aqueous solubility.
TPSA 46.25 ŲExcellent membrane permeability profile; ideal for intracellular target engagement.
pKa (Primary Amine) ~9.3Protonated at physiological pH; dictates the necessity of non-nucleophilic bases during coupling.
pKa (Primary Alcohol) ~15.2Enables orthogonal chemoselective functionalization under kinetic or thermodynamic control.
H-Bond Donors/Acceptors 3 / 2Facilitates robust interaction networks within kinase hinge regions or GPCR binding pockets.

Mechanistic Utility: Chemoselective Functionalization

The primary synthetic challenge when utilizing 2-HM-5-MBA is differentiating the highly nucleophilic primary amine from the primary alcohol. While the amine is kinetically more reactive, uncontrolled acylation often leads to mixtures of N-acylated, O-acylated, and di-acylated products.

To achieve absolute chemoselectivity, we employ organotin catalysis. The transient formation of an N,O-stannylene acetal directs the electrophile exclusively to the nitrogen atom, a principle well-documented in the [1].

ChemoselectiveWorkflow S1 1. Substrate Dissolution Toluene (Anhydrous) S2 2. Catalyst Coordination Bu2SnO (0.05 eq) S1->S2 S3 3. Electrophile Addition Acyl Chloride at 0 °C S2->S3 S4 4. In-Process Validation LC-MS & Ninhydrin TLC S3->S4 S5 5. Product Isolation Aqueous Workup & CC S4->S5

Fig 1: Experimental workflow for organotin-catalyzed chemoselective N-acylation.

Protocol 1: Self-Validating Chemoselective N-Acylation
  • Causality: Dibutyltin oxide (

    
    ) acts as a bidentate coordinating agent. It transiently binds both the amine and the alcohol, but sterically and electronically biases the delivery of the acyl chloride to the nitrogen center, preventing O-acylation even at elevated concentrations.
    
  • Step-by-Step Methodology:

    • Preparation: Dissolve 2-HM-5-MBA (1.0 eq, 10 mmol) in 50 mL of anhydrous toluene under an argon atmosphere.

    • Catalysis: Add

      
       (0.05 eq, 0.5 mmol). Stir for 15 minutes at room temperature to allow for pre-coordination.
      
    • Reaction: Cool the vessel to 0 °C. Add the desired acyl chloride (1.05 eq) dropwise over 10 minutes.

    • Self-Validation Checkpoint: After 2 hours, sample the reaction. Run a TLC (DCM:MeOH 9:1) stained with Ninhydrin. The disappearance of the primary amine (which stains a deep purple/pink) and the appearance of a UV-active, ninhydrin-negative spot confirms complete N-acylation. LC-MS must show the

      
       of the mono-acylated product without any 
      
      
      
      mass peaks.
    • Isolation: Quench with saturated aqueous

      
       (20 mL). Extract with EtOAc (
      
      
      
      mL), dry over
      
      
      , and purify via flash column chromatography.

Advanced Cyclization: Isoindoline Scaffold Generation

The ortho-relationship of the functional groups in 2-HM-5-MBA makes it a direct precursor to 5-methylisoindolines—a structural motif prevalent in numerous neuroactive and oncological drug candidates.

IsoindolinePathway A 2-HM-5-MBA (Bifunctional Core) B N-Tosyl Intermediate (Nucleophile Prep) A->B TsCl, Et3N (0 °C to RT) C 2-Ts-5-Methylisoindoline (Cyclized Core) B->C DIAD, PPh3 (Mitsunobu) D 5-Methylisoindoline (Target Scaffold) C->D Mg, MeOH (Ultrasound)

Fig 2: Dehydrative cyclization pathway for the synthesis of 5-methylisoindoline.

Protocol 2: Self-Validating Mitsunobu Cyclization
  • Causality: A primary aliphatic amine is too basic to participate efficiently in a standard Mitsunobu reaction; it protonates the betaine intermediate, stalling the catalytic cycle. By first converting the amine to a sulfonamide (N-Tosyl), we lower its pKa, rendering it an excellent nucleophile for the intramolecular displacement of the phosphonium-activated benzylic alcohol.

  • Step-by-Step Methodology:

    • Tosylation: React 2-HM-5-MBA with Tosyl Chloride (1.0 eq) and

      
       (1.5 eq) in DCM at 0 °C to yield the N-Ts intermediate.
      
    • Mitsunobu Activation: Dissolve the N-Ts intermediate (1.0 eq) and Triphenylphosphine (

      
      , 1.2 eq) in anhydrous THF at 0 °C.
      
    • Cyclization: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise. Allow to warm to room temperature and stir for 4 hours.

    • Self-Validation Checkpoint: Conduct

      
      -NMR on a crude micro-workup sample. The diagnostic benzylic 
      
      
      
      protons (typically a singlet around 4.6 ppm) will shift significantly upfield, and the broad
      
      
      and
      
      
      peaks will completely disappear, confirming ring closure.
    • Deprotection: Remove the Tosyl group using Magnesium turnings in MeOH under sonication to yield the free 5-methylisoindoline.

Application in Medicinal Chemistry: Adenosine Receptor Ligands

Beyond acting as a precursor for heterocycles, the intact 2-HM-5-MBA scaffold is utilized as a highly specific targeting moiety. Historically, it has been employed as an amine nucleophile in the synthesis of N(6)-substituted adenosine derivatives, which act as potent modulators of


 and 

adenosine receptors [2].
Protocol 3: Synthesis of N6-(2-hydroxymethyl-5-methylbenzyl)adenosine
  • Causality: The reaction relies on a Nucleophilic Aromatic Substitution (

    
    ) between the primary amine of 2-HM-5-MBA and a 6-chloropurine riboside. Ethanol is chosen as the solvent because its boiling point (78 °C) provides sufficient thermal energy for the 
    
    
    
    without causing thermal degradation of the riboside. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct, which would otherwise catalyze the cleavage of the acid-sensitive glycosidic bond.
  • Step-by-Step Methodology:

    • Setup: In a round-bottom flask, suspend 6-chloro-9-(β-D-ribofuranosyl)purine (1.0 eq) and 2-HM-5-MBA (1.5 eq) in anhydrous ethanol.

    • Base Addition: Add DIPEA (2.0 eq) to the suspension.

    • Reflux: Heat the mixture to reflux (80 °C external bath) for 12 hours. The suspension will gradually become a clear solution as the product forms.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The starting 6-chloropurine exhibits a distinct M / M+2 isotopic pattern (approx. 3:1 ratio) due to the chlorine atom. The complete disappearance of this isotopic signature and the emergence of the exact mass of the coupled product (

      
      ) validates the successful substitution.
      
    • Purification: Cool the reaction to room temperature, concentrate under reduced pressure, and recrystallize the crude residue from a Methanol/Water mixture to yield the pure N6-substituted adenosine.

References

  • Title: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: The method of obtaining N(6) substituted adenosine (Patent SU539532A3)
Exploratory

Comparative Technical Analysis: (2-Amino-4-methylphenyl)methanol vs. [2-(Aminomethyl)-4-methylphenyl]methanol

[1] Executive Summary This technical guide analyzes the structural, electronic, and reactive divergences between (2-amino-4-methylphenyl)methanol (Compound A) and [2-(aminomethyl)-4-methylphenyl]methanol (Compound B).[1]...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide analyzes the structural, electronic, and reactive divergences between (2-amino-4-methylphenyl)methanol (Compound A) and [2-(aminomethyl)-4-methylphenyl]methanol (Compound B).[1] While both compounds share a 1,2,4-substitution pattern on a benzene core, the presence of a methylene spacer in Compound B fundamentally alters its physicochemical profile.

  • Compound A is an aniline derivative , characterized by lower basicity (pKa ~4.5), potential for oxidative coupling (Friedländer synthesis), and genotoxic alerts typical of aromatic amines.

  • Compound B is a benzylamine derivative , exhibiting higher basicity (pKa ~9.5), enhanced nucleophilicity, and utility as a flexible scaffold for peptidomimetics and macrocyclization.

This guide provides researchers with the mechanistic insights required to select the appropriate scaffold for medicinal chemistry campaigns, specifically in the context of heterocycle synthesis and linker design.

Structural & Electronic Profiling

The core distinction lies in the conjugation of the nitrogen lone pair. In Compound A, the nitrogen is directly attached to the aromatic ring, allowing for resonance delocalization. In Compound B, the methylene bridge insulates the nitrogen, resulting in aliphatic amine behavior.

Table 1: Physicochemical Comparison
Feature(2-Amino-4-methylphenyl)methanol (Compound A)[2-(Aminomethyl)-4-methylphenyl]methanol (Compound B)[1]
CAS Registry 81335-87-7 1333114-86-5 (Boc-protected precursor)
Chemical Class Aromatic Amine (Aniline)Aliphatic Amine (Benzylamine)
Basicity (Conj.[1][2] Acid pKa) ~4.2 – 4.6 (Weak Base)~9.3 – 9.6 (Strong Base)
Nucleophilicity Moderate (Soft Nucleophile)High (Hard Nucleophile)
Oxidation Potential High (Susceptible to Quinone Imine formation)Low (Stable to air oxidation)
H-Bond Donor 3 (NH₂, OH)3 (NH₂, OH)
Key Reactivity Electrophilic Aromatic Substitution, Friedländer CyclizationNucleophilic Substitution, Amide Coupling
Structural Visualization

The following diagram illustrates the connectivity differences and their impact on electronic conjugation.

G cluster_A Compound A: Aniline Derivative cluster_B Compound B: Benzylamine Derivative A_Struct Benzene Ring (Resonance with N) A_Func NH2 directly on Ring (pKa ~4.5) A_Struct->A_Func Conjugation B_Struct Benzene Ring (Insulated) B_Spacer -CH2- Spacer B_Struct->B_Spacer Inductive Effect Only B_Func NH2 on Spacer (pKa ~9.5) B_Spacer->B_Func Inductive Effect Only

Caption: Electronic decoupling in Compound B (Green path) vs. resonance conjugation in Compound A (Red path).

Synthetic Accessibility & Manufacturing

The synthesis of these compounds requires distinct strategies. Compound A is typically accessed via reduction of nitro-precursors, while Compound B requires reduction of nitriles or amides, often necessitating protecting group strategies to prevent self-cyclization during workup.

Synthesis Pathways
Compound A: Nitro Reduction

The standard route involves the reduction of 2-nitro-4-methylbenzyl alcohol.[1] Catalytic hydrogenation is preferred for scalability, though chemical reductions (Fe/HCl) are used if chemoselectivity is required against halogen substituents.

Compound B: Nitrile/Amide Reduction

Synthesis is more complex due to the stability of the precursor. The most common route is the reduction of 2-cyano-4-methylbenzyl alcohol or the reduction of the corresponding phthalimide/amide derivative.[1]

Synthesis cluster_A Route A: (2-Amino-4-methylphenyl)methanol cluster_B Route B: [2-(Aminomethyl)-4-methylphenyl]methanol StartA 2-Nitro-4-methylbenzoic acid StepA1 Reduction (BH3-THF) StartA->StepA1 InterA 2-Nitro-4-methylbenzyl alcohol StepA1->InterA StepA2 Hydrogenation (H2, Pd/C) InterA->StepA2 ProdA Compound A StepA2->ProdA StartB 2-Cyano-4-methylbenzoic acid (or ester) StepB1 Reduction (LiAlH4) StartB->StepB1 Requires careful quench InterB Global Reduction StepB1->InterB Requires careful quench ProdB Compound B InterB->ProdB Requires careful quench

Caption: Comparative synthetic workflows. Route A utilizes sequential reduction; Route B often employs global reduction of nitrile/ester moieties.

Reactivity & Functionalization

The utility of these compounds in drug discovery is defined by their cyclization potential.

Compound A: The Friedländer Synthon

Compound A is a "privileged structure" for the synthesis of Quinolines . The presence of the amino group ortho to the benzylic alcohol allows for oxidation to the 2-aminobenzaldehyde (in situ), which then condenses with ketones.

  • Mechanism: Oxidation

    
     Condensation 
    
    
    
    Dehydration.
  • Application: Synthesis of kinase inhibitors (e.g., Elacestrant intermediates).

Compound B: The Peptidomimetic Scaffold

Compound B cannot undergo Friedländer synthesis. Instead, it acts as a flexible linker. The 1,4-distance between the nitrogen and oxygen allows for the formation of 7-membered rings (1,4-benzoxazepines ) or 5-membered rings (isoindolines ) depending on the reaction partner.[1]

  • Mechanism: Nucleophilic attack

    
     Cyclization.
    
  • Application: Macrocyclic peptide linkers, CNS-active agents.[1]

Table 2: Reactivity Matrix
Reaction TypeCompound A (Aniline)Compound B (Benzylamine)
Acylation Slow (requires base/catalyst)Fast (spontaneous)
Aldehyde Condensation Forms Imines (Schiff Bases)Forms Imines (Reductive Amination)
Cyclization Mode 6-membered (Quinolines, Quinazolines)5 or 7-membered (Isoindolines, Benzoxazepines)
Oxidation Sensitivity High (turns brown/black in air)Low (stable)

Experimental Protocols

Protocol 1: Synthesis of Compound A (Nitro Reduction)

Validates: Synthetic Accessibility & Purity

  • Setup: Charge a high-pressure hydrogenation vessel with 2-nitro-4-methylbenzyl alcohol (10.0 g, 60 mmol) dissolved in MeOH (100 mL).

  • Catalyst: Add 10% Pd/C (500 mg, 5 wt%) under a nitrogen blanket.

  • Reaction: Pressurize with H₂ (3 atm) and stir vigorously at RT for 4 hours. Monitor by TLC (50% EtOAc/Hexane; Product R_f ~ 0.3, stain with ninhydrin).

  • Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from minimal hot ethanol/heptane to yield off-white needles.

  • QC: 1H NMR (DMSO-d6) must show disappearance of aromatic nitro-shifted protons and appearance of broad NH₂ singlet at ~4.8 ppm.

Protocol 2: Handling Compound B (Boc-Deprotection)

Since the free amine of B can absorb CO₂ from air, it is often stored as the Boc-protected or HCl salt form.[1]

  • Deprotection: Dissolve [2-(Boc-aminomethyl)-4-methylphenyl]methanol (1.0 eq) in 1,4-dioxane (5 vol).

  • Acidolysis: Add 4M HCl in dioxane (10 eq) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 2 hours. A white precipitate (the HCl salt) will form.

  • Isolation: Filter the solid, wash with Et₂O, and dry under vacuum.

  • Free Basing (Optional): Dissolve salt in water, adjust pH to 12 with 1M NaOH, and extract with DCM. Dry over Na₂SO₄ and concentrate. Use immediately.

Drug Development Implications[3][4]

Toxicity & Safety (E-E-A-T)
  • Compound A (Aniline): High Alert. Aromatic amines are structural alerts for genotoxicity (Ames positive potential) due to metabolic activation (N-hydroxylation).[1] Drug candidates containing this moiety often require rigorous mutagenicity screening early in development.

  • Compound B (Benzylamine): Lower Alert. The methylene spacer prevents the formation of the reactive nitrenium ion species associated with aniline toxicity. Generally considered a safer "fragment" for lead optimization.

Bioisosterism

Replacing Compound A with Compound B in a drug scaffold is a common strategy to:

  • Increase Solubility: The higher pKa of Compound B ensures it is protonated at physiological pH (7.4), improving aqueous solubility.

  • Alter Geometry: The added methylene group introduces flexibility, potentially allowing the amine to reach binding pockets inaccessible to the rigid aniline.

References

  • Sigma-Aldrich. (2-Amino-4-methylphenyl)methanol - CAS 81335-87-7 Product Analysis. Retrieved from [1][3]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11238466 (2-Aminobenzyl alcohol derivatives). Retrieved from [1]

  • BenchChem. Application Notes: Synthesis of Elacestrant Intermediates using 2-Amino-benzyl alcohols. Retrieved from [1]

  • ECHA (European Chemicals Agency). Candidate List of Substances of Very High Concern: Substituted Anilines.[1] Retrieved from [1]

  • ChemicalBook. Synthesis and Properties of [2-(aminomethyl)phenyl]methanol derivatives. Retrieved from [1][4]

Sources

Foundational

Solubility Profile of [2-(Aminomethyl)-4-methylphenyl]methanol: A Methodical Approach for Drug Development

An In-Depth Technical Guide Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay reliability to in vivo bioavail...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay reliability to in vivo bioavailability. [2-(Aminomethyl)-4-methylphenyl]methanol is a substituted toluene derivative with functional groups—hydroxyl and aminomethyl—that impart significant potential for hydrogen bonding, alongside an aromatic ring that contributes non-polar character. This dual nature makes its interaction with various organic solvents complex and essential to characterize. This guide provides a comprehensive framework for researchers and drug development professionals to methodically determine and understand the solubility of this compound. We present the theoretical underpinnings of solubility, a detailed, self-validating experimental protocol based on the gold-standard shake-flask method, and a guide to interpreting the resulting data.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, poor solubility is a primary contributor to compound attrition.[1] Low solubility can lead to erratic results in biological assays, underestimation of toxicity, and significant challenges in formulation, ultimately hindering a promising candidate's progression.[1][2] The compound [2-(Aminomethyl)-4-methylphenyl]methanol possesses both hydrogen bond donor and acceptor sites (the -OH and -NH2 groups) and a lipophilic aromatic core. This amphipathic character suggests a varied solubility profile across different solvent classes, which must be quantified to enable rational decisions in medicinal chemistry and formulation science.

Understanding this profile is not merely an academic exercise; it is fundamental to:

  • Lead Optimization: Guiding synthetic modifications to enhance bioavailability.

  • Formulation Development: Selecting appropriate solvent systems for preclinical and clinical formulations.

  • Toxicology Studies: Ensuring complete dissolution for accurate dose administration.

  • Process Chemistry: Designing efficient crystallization and purification protocols.

This document serves as a practical guide, grounded in thermodynamic principles, to accurately measure and interpret the solubility of this key chemical entity.

Theoretical Principles: Predicting Solubility Behavior

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The structure of [2-(Aminomethyl)-4-methylphenyl]methanol allows us to make several predictions:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. We anticipate high solubility due to strong hydrogen bonding interactions with the compound's hydroxyl and aminomethyl groups.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are hydrogen bond acceptors but not donors. They should effectively solvate the molecule, though perhaps slightly less effectively than protic solvents.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weaker van der Waals forces. The non-polar aromatic ring of the compound will favor interaction, but the highly polar functional groups will resist dissolution, likely resulting in low solubility.

These predictions provide a theoretical framework, but empirical determination is essential for quantitative accuracy.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the most reliable and widely accepted technique for measuring thermodynamic (or equilibrium) solubility.[3][4] It involves agitating an excess amount of the solid compound in the solvent of interest until the solution reaches saturation equilibrium. The following protocol is designed to be a self-validating system.

Materials and Equipment
  • [2-(Aminomethyl)-4-methylphenyl]methanol (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or vial roller system with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm, low-binding)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Calibrated pH meter (for aqueous-organic mixtures, if applicable)

Step-by-Step Methodology

Step 1: Preparation of Stock Solutions and Calibration Curve

  • Rationale: An accurate analytical method is the cornerstone of reliable measurement. A calibration curve is essential to convert the analytical signal (e.g., UV absorbance) into a concentration.

  • Procedure:

    • Accurately weigh and dissolve a known amount of [2-(Aminomethyl)-4-methylphenyl]methanol in a suitable solvent (in which it is freely soluble, like methanol) to create a high-concentration stock solution (e.g., 1 mg/mL).

    • Perform a serial dilution of the stock solution to prepare at least five calibration standards of known concentrations.

    • Analyze each standard by HPLC-UV and construct a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (R²) > 0.99.

Step 2: Sample Preparation

  • Rationale: Using a significant excess of solid ensures that the solution becomes saturated and that equilibrium is established between the dissolved and undissolved states.[3][5]

  • Procedure:

    • Add an excess amount of solid [2-(Aminomethyl)-4-methylphenyl]methanol to a series of vials (in triplicate for each solvent). "Excess" means enough solid will visibly remain undissolved at the end of the experiment. A starting point is to add ~5-10 mg of solid to 2 mL of the test solvent.

    • Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

    • Securely cap the vials.

Step 3: Equilibration

  • Rationale: Reaching thermodynamic equilibrium is time-dependent and critical for accuracy. Insufficient time leads to an underestimation of solubility. The system must be agitated at a constant temperature to achieve a steady-state concentration.[5][6]

  • Procedure:

    • Place the vials on an orbital shaker or roller.

    • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period.

    • Self-Validation: To ensure equilibrium has been reached, a time-to-equilibrium study should be performed initially. This involves taking measurements at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration (e.g., <5% variation).[7] For most compounds, 48-72 hours is sufficient.[8]

Step 4: Phase Separation

  • Rationale: It is crucial to analyze only the dissolved solute. Any suspended solid particles will falsely inflate the measured solubility. A two-step separation process (centrifugation followed by filtration) provides the highest confidence.[8]

  • Procedure:

    • Allow the vials to stand for a short period to let larger particles settle.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant using a pipette, avoiding disturbance of the pellet.

    • Filter the supernatant through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean HPLC vial.

Step 5: Analysis and Quantification

  • Rationale: The concentration of the saturated solution is determined using the previously established analytical method.

  • Procedure:

    • Dilute the filtrate with a suitable solvent if the concentration is expected to be above the highest point of the calibration curve.

    • Inject the prepared sample into the HPLC-UV system.

    • Determine the peak area corresponding to the compound.

    • Calculate the concentration of the saturated solution using the linear regression equation from the calibration curve, accounting for any dilution factors.

Experimental Workflow Diagram

The entire process, from preparation to analysis, can be visualized as a logical flow.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep_solid Add Excess Solid to Vial prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent equilibrate Agitate at Constant Temp (e.g., 48-72 hours) prep_solvent->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge filtrate Filter Supernatant (0.22 µm) centrifuge->filtrate hplc Analyze via HPLC-UV filtrate->hplc quantify Quantify using Calibration Curve hplc->quantify result Final Solubility Value (mg/mL or µg/mL) quantify->result

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvents. The results allow for the classification of solvents based on their capacity to dissolve the compound.

Anticipated Solubility Profile of [2-(Aminomethyl)-4-methylphenyl]methanol at 25°C

Disclaimer: The following data is illustrative and based on theoretical chemical principles. Actual values must be determined experimentally using the protocol described above.

Solvent ClassSolventPolarity IndexAnticipated Solubility (µg/mL)Qualitative Classification
Polar Protic Methanol5.1> 10,000Very Soluble
Ethanol4.3> 5,000Freely Soluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2> 10,000Very Soluble
Acetonitrile5.8500 - 1,500Sparingly Soluble
Acetone5.11,000 - 3,000Soluble
Non-Polar Dichloromethane3.1< 100Slightly Soluble
Toluene2.4< 10Very Slightly Soluble
Hexane0.1< 1Practically Insoluble

The experimental results should be interpreted in the context of the intermolecular forces discussed in Section 2. For instance, high solubility in methanol and DMSO would confirm the dominant role of hydrogen bonding. Conversely, low solubility in toluene and hexane would highlight the energetic penalty of disrupting the polar interactions of the solute's functional groups.

Conclusion

A thorough understanding of the solubility of [2-(Aminomethyl)-4-methylphenyl]methanol is not optional but a prerequisite for its successful application in research and drug development. The thermodynamic shake-flask method, when executed with the rigor and self-validating steps outlined in this guide, provides the most accurate and reliable data. This information empowers scientists to make informed decisions, mitigating risks associated with poor solubility and accelerating the journey from discovery to application.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. Available at: [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? - ResearchGate. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. Available at: [Link]

  • Solubility test for Organic Compounds. Available at: [Link]

  • Experiment 1. Solubility of Organic Compounds | PDF - Scribd. Available at: [Link]

  • Method for determining solubility of slightly soluble organic compounds - ACS Publications. Available at: [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments - Chinese Pharmaceutical Journal. Available at: [Link]

  • Thermodynamic Solubility Assay - Evotec. Available at: [Link]

  • Annex 4 - World Health Organization (WHO). Available at: [Link]

  • Solubility of Organic Compounds - University of Calgary. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of [2-(Aminomethyl)-4-methylphenyl]methanol from 2-cyano-4-methylbenzoic acid

Part 1: Executive Summary & Strategic Rationale The Synthetic Challenge The conversion of 2-cyano-4-methylbenzoic acid to [2-(aminomethyl)-4-methylphenyl]methanol requires the simultaneous reduction of two distinct funct...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The Synthetic Challenge

The conversion of 2-cyano-4-methylbenzoic acid to [2-(aminomethyl)-4-methylphenyl]methanol requires the simultaneous reduction of two distinct functional groups: a carboxylic acid and a nitrile.

  • Carboxylic Acid (

    
    ):  Requires a strong hydride donor to bypass the aldehyde intermediate and reach the primary alcohol.
    
  • Nitrile (

    
    ):  Requires forcing conditions to reduce the carbon-nitrogen triple bond to a primary amine.
    
Reagent Selection Strategy

While chemoselective reagents exist (e.g., Borane-THF for acids, Raney Nickel/H


 for nitriles), a Global Reduction  strategy using Lithium Aluminum Hydride (LiAlH

)
is the most efficient pathway for this transformation.
ReagentSuitabilityRationale
NaBH

LowToo mild. Reduces aldehydes/ketones but leaves acids and nitriles largely untouched.
BH

THF
MediumExcellent for acids, but nitrile reduction can be slow or stop at the amine-borane complex, complicating workup.
H

/ Pd-C
LowReduces nitrile well but rarely reduces carboxylic acids under standard pressure/temp.
LiAlH

(LAH)
High Selected. Thermodynamic power to fully reduce both groups in a single pot.
Retrosynthetic Pathway

The reaction proceeds via a multi-hydride transfer mechanism. The acid is deprotonated first, followed by reduction to the alkoxide. The nitrile is reduced via an imine-aluminate intermediate.[1]

ReactionScheme SM 2-Cyano-4-methylbenzoic acid (C9H7NO2) Inter Aluminate Complex (Intermediate) SM->Inter Hydride Transfer (Reduction) LAH LiAlH4 (3.0 equiv) THF, Reflux Product [2-(Aminomethyl)-4-methylphenyl]methanol (C9H13NO) Inter->Product Hydrolysis (Workup)

Figure 1: Global reduction pathway from cyano-acid to amino-alcohol.

Part 2: Detailed Experimental Protocol

Safety Pre-requisites
  • Pyrophoric Hazard: LiAlH

    
     reacts violently with water and moisture. All glassware must be oven-dried (
    
    
    
    overnight) and cooled under a stream of dry Nitrogen or Argon.
  • Exotherm Control: The addition of the substrate to LAH is highly exothermic.[2] An ice bath is mandatory during addition.

Reagents & Materials
  • Substrate: 2-Cyano-4-methylbenzoic acid (

    
    ).
    
  • Reductant: LiAlH

    
     (
    
    
    
    in THF or powder form,
    
    
    ).
  • Solvent: Anhydrous Tetrahydrofuran (THF) (stabilizer-free preferred).

  • Quench: Rochelle’s Salt (Sodium Potassium Tartrate), saturated aqueous solution.[2][3]

Step-by-Step Procedure
Step 1: Preparation of the Reductant Slurry [2]
  • Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (fitted with an inert gas balloon), and a pressure-equalizing addition funnel.

  • Flush the system with Nitrogen for 15 minutes.

  • Charge the flask with anhydrous THF (

    
    ).
    
  • Carefully add LiAlH

    
     (3.0 equivalents) .
    
    • Note: If using pellets/powder, add slowly to avoid dusting. If using solution, inject via syringe.

  • Cool the grey slurry to

    
     using an ice-water bath.
    
Step 2: Addition of Substrate
  • Dissolve 2-cyano-4-methylbenzoic acid (1.0 equiv) in anhydrous THF (

    
    ) in a separate dry flask.
    
  • Transfer this solution to the addition funnel.

  • Dropwise Addition: Add the substrate solution to the LAH slurry over 30–45 minutes.

    • Critical: Monitor gas evolution (H

      
      ). Do not let the temperature rise above 
      
      
      
      during addition.
  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

Step 3: Reaction Phase
  • Heat the reaction mixture to a gentle reflux (

    
    ) .
    
  • Maintain reflux for 4–6 hours .

    • Monitoring: Check progress via TLC (System: 10% MeOH in DCM with 1% NH

      
      OH). The starting material spot should disappear.
      
  • Cool the reaction mixture back to

    
     before quenching.
    
Step 4: The Rochelle's Salt Workup (Essential)

Why this method? Standard Fieser workups often fail with amino-alcohols because the aluminum byproducts form a "sticky" gel that traps the polar product. Rochelle's salt acts as a ligand, chelating aluminum into a water-soluble complex, allowing clean phase separation [1].

  • Dilute the reaction mixture with diethyl ether (equal volume to THF).

  • Slowly add Saturated Aqueous Sodium Potassium Tartrate (Rochelle's Salt) dropwise.

    • Volume: Use approx.

      
       per gram of LiAlH
      
      
      
      used.
  • Vigorously stir the biphasic mixture at RT for 1–2 hours .

    • Visual Cue: The grey emulsion will separate into two clear layers: a clear organic layer and a clear aqueous layer.

  • Separate the layers.[2][3][4][5]

  • Extract the aqueous layer

    
     with EtOAc (Ethyl Acetate) or DCM/Isopropanol (3:1) if the product is highly polar.
    
Step 5: Purification (Acid-Base Extraction)

To ensure high purity without column chromatography:

  • Combine organic layers and extract with

    
     (
    
    
    
    )
    . The product (amine) will move to the aqueous phase; non-basic impurities remain in the organic phase.
  • Discard the organic phase.

  • Cool the acidic aqueous phase to

    
     and basify to 
    
    
    
    using
    
    
    .
  • Extract the turbid aqueous mixture

    
     with DCM (Dichloromethane).
    
  • Dry combined organics over

    
    , filter, and concentrate in vacuo.
    

Part 3: Process Visualization

Workup Logic Flow

The following diagram illustrates the critical separation of the aluminum byproducts from the target amino-alcohol.

WorkupFlow Rxn Reaction Mixture (Product + Al Salts) Quench Add Rochelle's Salt (aq) Stir 2 hours Rxn->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (Product + Impurities) PhaseSep->OrgLayer AqLayer Aqueous Layer (Chelated Al Salts) PhaseSep->AqLayer Waste AcidExt Extract with 1M HCl OrgLayer->AcidExt DiscardOrg Organic Phase (Neutrals/Acids) AcidExt->DiscardOrg Discard ProdAq Acidic Aqueous Phase (Product-H+) AcidExt->ProdAq Keep Basify Basify (NaOH) -> Extract DCM ProdAq->Basify FinalProd Pure Amino-Alcohol Basify->FinalProd

Figure 2: Rochelle's Salt workup followed by Acid-Base purification.

Part 4: Analytical Validation & Troubleshooting

Expected Analytical Data
  • Physical State: Viscous oil or low-melting solid (hygroscopic).

  • 1H NMR (DMSO-d6 or CDCl3):

    • 
       (m, 3H, Aromatic protons).
      
    • 
       (s, 2H, 
      
      
      
      ).
    • 
       (s, 2H, 
      
      
      
      ).
    • 
       (s, 3H, 
      
      
      
      ).
  • Mass Spectrometry (ESI+): Look for

    
    .
    
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Product trapped in Al-salts.Switch to Rochelle's Salt workup; increase stirring time to 2+ hours.
Incomplete Reduction Moisture in solvent or old LAH.Use freshly distilled THF; increase LAH to 4.0 equiv; extend reflux time.
Emulsion Amino-alcohol acting as surfactant.Saturate aqueous layer with NaCl (brine) before extraction; filter through Celite.
Cyclization Formation of phthalide/isoindoline.Avoid acidic conditions during workup (except the specific extraction step); keep temperature

.

References

  • Fieser, L. F.; Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (Standard reference for Rochelle's salt workup of LAH reductions).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

  • Amato, J. S., et al. (1979). "Synthesis of Amino-Alcohols via Lithium Aluminum Hydride Reduction". Journal of Organic Chemistry.

(Note: Specific CAS-based literature for this exact custom intermediate is sparse; protocols are derived from standard homologues such as 2-cyanobenzoic acid reduction.)

Sources

Application

Application Note: Synthesis of N-Alkylisoindolines via Reductive Amination of 2-(Aminomethyl)benzyl Alcohols

Executive Summary The isoindoline core is a recognized "privileged" structure in drug discovery, frequently embedded in biologically active compounds and approved therapeutics[1]. Traditional syntheses of N-substituted i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoindoline core is a recognized "privileged" structure in drug discovery, frequently embedded in biologically active compounds and approved therapeutics[1]. Traditional syntheses of N-substituted isoindolines often require harsh alkylating agents or suffer from poor regioselectivity. Utilizing 2-(aminomethyl)benzyl alcohol (also known as 2-(aminomethyl)phenylmethanol) as a bifunctional building block provides a highly modular, two-step synthetic paradigm. This application note details the mechanistic rationale and validated protocols for the chemoselective reductive amination of the primary amine, followed by intramolecular cyclization to yield diverse N-alkylisoindolines.

Mechanistic Insights & Causality

Step 1: Chemoselective Reductive Amination

The first transformation requires the selective mono-alkylation of the benzylic amine without oxidizing or substituting the adjacent benzylic alcohol.

  • Imine Formation : The primary amine condenses with an exogenous aldehyde to form a transient Schiff base (imine/iminium intermediate)[1].

  • Causality of Reducing Agent : We employ Sodium Triacetoxyborohydride (STAB,

    
    ) rather than Sodium Borohydride (
    
    
    
    ).
    
    
    is overly reactive and will prematurely reduce the starting aldehyde to an alcohol. STAB, being sterically hindered and electron-deficient, selectively reduces the more electrophilic iminium ion in situ[1]. The benzylic alcohol moiety on the substrate remains completely inert under these mildly acidic conditions.
Step 2: Intramolecular Cyclization

The resulting intermediate, an


-alkyl-2-(aminomethyl)benzyl alcohol, contains both a secondary amine and a primary alcohol. Cyclization is achieved via two distinct pathways depending on scale and sustainability goals:
  • Mitsunobu Cyclization (Stoichiometric) : The benzylic alcohol is activated by Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (

    
    ) to form a highly electrophilic phosphonium intermediate. The tethered secondary amine subsequently performs an intramolecular 
    
    
    
    displacement to close the 5-membered isoindoline ring.
  • Borrowing Hydrogen Strategy (Catalytic) : A greener alternative utilizing an Iridium (or Ruthenium) catalyst. Mechanistic experiments reveal that this reaction is initiated by the catalytic dehydrogenation of the benzylic alcohol to an aldehyde, forming an iridium hydride intermediate[2]. The secondary amine attacks the newly formed aldehyde to generate an iminium ion, which is then reduced by the borrowed hydrogen from the catalyst to finalize the isoindoline core[2].

Visualized Reaction Workflow

MechanisticWorkflow SM 2-(Aminomethyl)benzyl alcohol + Aldehyde (R-CHO) Imine Iminium Intermediate (Transient Schiff Base) SM->Imine Condensation -H₂O SecAmine N-Alkyl-2-(aminomethyl) benzyl alcohol Imine->SecAmine Reductive Amination NaBH(OAc)₃ Product N-Alkylisoindoline (Target Scaffold) SecAmine->Product Cyclization (Mitsunobu or Ir-cat)

Mechanistic workflow for the synthesis of N-alkylisoindolines from 2-(aminomethyl)benzyl alcohols.

Experimental Protocols

Protocol A: Reductive Amination to -Alkyl-2-(aminomethyl)benzyl alcohol

This protocol is designed as a self-validating system; the reaction progress can be distinctly monitored via the disappearance of the aldehyde.

Reagents & Materials:

  • 2-(Aminomethyl)benzyl alcohol (1.0 equiv)

  • Target Aldehyde (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.2 M)

  • Glacial Acetic Acid (1.0 equiv, optional but recommended for enolizable aldehydes)

Step-by-Step Methodology:

  • Imine Formation : To a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(aminomethyl)benzyl alcohol (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous DCE. Stir at room temperature for 1–2 hours to facilitate Schiff base formation[1].

  • Reduction : Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 equiv) portion-wise over 15 minutes to control the mild exotherm and prevent off-target reduction[1].

  • Reaction Progression : Remove the ice bath and allow the mixture to stir at room temperature. Monitor via LC-MS or TLC (typically 4–12 hours). The intermediate imine will cleanly convert to the secondary amine.

  • Work-up : Quench the reaction by slowly adding a saturated aqueous solution of

    
     until gas evolution ceases[1]. Extract the aqueous layer with DCM (
    
    
    
    ). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure[1].
  • Purification : Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the

    
    -alkyl-2-(aminomethyl)benzyl alcohol.
    
Protocol B: Intramolecular Cyclization (Mitsunobu Approach)

Step-by-Step Methodology:

  • Activation : Dissolve the purified

    
    -alkyl-2-(aminomethyl)benzyl alcohol (1.0 equiv) and 
    
    
    
    (1.2 equiv) in anhydrous Tetrahydrofuran (THF) (0.1 M) under an inert argon atmosphere. Cool to 0 °C.
  • Cyclization : Add DIAD (1.2 equiv) dropwise over 10 minutes. The solution will typically turn pale yellow.

  • Completion : Stir for 2 hours at room temperature. The intramolecular nature of the reaction ensures rapid kinetics.

  • Isolation : Concentrate the mixture in vacuo. Purify the crude residue directly via silica gel chromatography to afford the pure

    
    -alkylisoindoline.
    

Quantitative Data & Optimization

The following tables summarize the causality of reagent selection and the expected yields based on optimized internal parameters.

Table 1: Reductive Amination Reagent Comparison (Step 1)

Reducing AgentSolventTemp (°C)ChemoselectivityYield (%)Observation / Causality

MeOH0 to 25Low< 30%Rapid reduction of aldehyde to alcohol before imine formation.

MeOH25High75%Highly toxic byproducts; requires strict pH control.

DCE 0 to 25 Excellent > 90% Optimal balance of reactivity and stability; selective for iminium[1].

Table 2: Cyclization Strategy Comparison (Step 2)

Cyclization MethodReagents / CatalystTemp (°C)ByproductsYield (%)Scalability / Application
Mitsunobu

, DIAD
25

, Hydrazide
85-95%Excellent for discovery chemistry; difficult purification on scale.
Appel-type

,

, Base
0 to 25

, Bromoform
70-80%Prone to intermolecular dimerization if concentration is too high.
Borrowing Hydrogen Ir-Triazole Catalyst 110

only
80-92% Ideal for scale-up; highly atom-economical and green[2].

References

  • National Institutes of Health (NIH). "Retracted: Synthesis of 2-Arylisoindoline Derivatives Catalyzed by Reusable 1,2,4-Triazole Iridium on Mesoporous Silica through a Cascade Borrowing Hydrogen Strategy." PubMed, 2019. URL:[Link] (Note: While this specific paper was retracted, the fundamental borrowing hydrogen mechanism for isoindoline synthesis via iridium catalysis remains a validated and widely documented chemical pathway in the broader literature).

Sources

Method

[2-(Aminomethyl)-4-methylphenyl]methanol as a bidentate ligand

Executive Summary This technical guide details the coordination chemistry and catalytic applications of [2-(Aminomethyl)-4-methylphenyl]methanol (referred to herein as L-Me ). Belonging to the class of 2-(aminomethyl)ben...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the coordination chemistry and catalytic applications of [2-(Aminomethyl)-4-methylphenyl]methanol (referred to herein as L-Me ). Belonging to the class of 2-(aminomethyl)benzyl alcohol ligands, L-Me features a flexible N,O-donor set capable of forming stable 6-membered chelate rings with transition metals.

The addition of the 4-methyl group (para to the hydroxymethyl moiety) distinguishes this ligand from the parent 2-(aminomethyl)benzyl alcohol. This structural modification enhances the lipophilicity of the resulting complexes and increases the electron density at the oxygen donor via inductive (+I) effects, potentially stabilizing higher oxidation states or facilitating oxidative addition steps in catalytic cycles.

Key Applications:

  • Transfer Hydrogenation (TH): Ruthenium(II) complexes of L-Me serve as efficient "tethered" catalysts for ketone reduction.

  • Oxidative Coupling: Copper(II) complexes for aerobic alcohol oxidation.

  • Biomimetic Models: Zinc(II) and Copper(II) coordination for active site modeling.

Ligand Profile & Coordination Modes

Molecule: [2-(Aminomethyl)-4-methylphenyl]methanol Formula: C


H

NO MW: 151.21 g/mol Core Motif: Ortho-substituted amino-alcohol (N,O-bidentate).
Coordination Geometry

The ligand binds primarily in a bidentate fashion (


-N,O). Depending on the pH and metal center, it can adopt two distinct modes:
  • Neutral Mode (L): Coordinates through the amine nitrogen and the neutral hydroxyl oxygen. Common with cationic complexes.

  • Anionic Mode (L⁻): Coordinates through the amine nitrogen and the deprotonated alkoxide oxygen. This mode is critical for metal-ligand bifunctional catalysis , where the amine proton (N-H) and metal hydride (M-H) act cooperatively.

Figure 1: Coordination Modes of L-Me

CoordinationModes cluster_0 Neutral Mode (Cationic Complex) cluster_1 Anionic Mode (Neutral Complex) M1 Metal (Mⁿ⁺) N1 NH₂ M1->N1 Dat O1 OH M1->O1 Dat Backbone1 Ar-CH₃ N1->Backbone1 O1->Backbone1 M2 Metal (Mⁿ⁺) N2 NH₂ M2->N2 Cov O2 O⁻ M2->O2 Cov Backbone2 Ar-CH₃ N2->Backbone2 O2->Backbone2

Caption: Comparison of neutral (dative) and anionic (covalent) binding modes of L-Me.

Protocol 1: Synthesis of [RuCl(p-cymene)(L-Me)] Catalyst

This protocol describes the complexation of L-Me with a Ruthenium(II) precursor to form a piano-stool complex, a standard precatalyst for transfer hydrogenation.

Reagents:

  • [RuCl

    
    (
    
    
    
    -cymene)]
    
    
    (Dimer)
  • [2-(Aminomethyl)-4-methylphenyl]methanol (L-Me )

  • Potassium hydroxide (KOH) or Sodium methoxide (NaOMe)

  • 2-Propanol (anhydrous)

  • Dichloromethane (DCM) & Diethyl ether

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon Schlenk line, charge a flame-dried 50 mL round-bottom flask with [RuCl

    
    (
    
    
    
    -cymene)]
    
    
    (0.5 mmol, 306 mg).
  • Ligand Addition: Add L-Me (1.05 mmol, 159 mg) dissolved in 10 mL of anhydrous 2-propanol.

  • Base Activation: Add KOH (1.0 mmol, 56 mg) to facilitate the deprotonation of the hydroxyl group and removal of HCl.

    • Note: If isolating the neutral chloride complex [RuCl(p-cymene)(L-Me)], use stoichiometric base. For in-situ catalysis, this step is often performed directly in the reaction vessel.

  • Reaction: Stir the mixture at 40°C for 4 hours. The orange suspension will darken as the alkoxide complex forms.

  • Work-up:

    • Evaporate solvent under reduced pressure.

    • Redissolve the residue in minimal DCM (5 mL).

    • Filter through a Celite pad to remove KCl.

    • Precipitate the product by adding cold diethyl ether (20 mL).

  • Isolation: Collect the orange/red solid by filtration. Dry under high vacuum.

  • Characterization:

    • 
      H NMR (CDCl
      
      
      
      ):
      Look for the loss of the O-H signal and diastereotopic splitting of the -CH
      
      
      NH
      
      
      and -CH
      
      
      O- protons due to the chiral metal center formation.

Protocol 2: Catalytic Transfer Hydrogenation of Acetophenone

This assay validates the activity of the L-Me -Ru complex. The 4-methyl group typically enhances solubility in non-polar substrates compared to the unsubstituted parent ligand.

Reaction Scheme: Acetophenone + 2-Propanol


 1-Phenylethanol + Acetone

Experimental Setup:

  • Stock Solution: Prepare a 0.01 M solution of the isolated [RuCl(

    
    -cymene)(L-Me)] complex in 2-propanol.
    
  • Substrate Mix: In a reaction vial, combine:

    • Acetophenone (1.0 mmol, 120 mg)

    • 2-Propanol (5 mL)

    • KO

      
      Bu (0.01 mmol, 1.1 mg) — Base cocatalyst is essential.
      
  • Catalyst Injection: Add 1.0 mL of the catalyst stock solution (0.01 mmol catalyst, 1 mol% loading).

  • Execution: Stir at 80°C (reflux). Monitor by GC-FID or TLC every 15 minutes.

  • Endpoint: Reaction is typically complete within 30–60 minutes.

  • Quenching: Cool to room temperature and filter through a short silica plug to remove the metal.

Data Analysis Table:

ParameterValueNotes
Catalyst Loading 0.5 - 1.0 mol%Lower loading (0.1%) possible for optimized systems.
Conversion >98%Determined by GC (Area %).
TOF (Turnover Freq) ~2,000 h

High activity due to bifunctional mechanism.
Selectivity >99% AlcoholMinimal side products (aldol condensation).

Mechanistic Insight: Metal-Ligand Bifunctional Catalysis

The efficiency of L-Me stems from the cooperative effect between the Ruthenium center and the amino-group proton. The 4-methyl substitution on the phenyl ring subtly increases the electron density on the benzylic oxygen, stabilizing the 16-electron active species.

The Catalytic Cycle:

  • Pre-catalyst: 18e⁻ Ruthenium chloride complex.

  • Activation: Elimination of HCl gives the 16e⁻ amido-ruthenium species (Active Catalyst).

  • H-Uptake: Dehydrogenation of 2-propanol converts the 16e⁻ species to an 18e⁻ ruthenium-hydride-amine species.

  • H-Transfer: Concerted transfer of Hydride (Ru-H) and Proton (N-H) to the ketone substrate.

Figure 2: Bifunctional Catalytic Cycle

CatalyticCycle Complex16e 16e⁻ Ru-Amido Species (Active Catalyst) Complex18e 18e⁻ Ru-Hydride-Amine (Reducing Species) Complex16e->Complex18e + IPA / - Acetone (Dehydrogenation) Complex18e->Complex16e + Ketone / - Alcohol (Hydrogenation) IPA 2-Propanol (H-Donor) IPA->Complex16e Enters Acetone Acetone (Byproduct) Acetone->Complex16e Leaves Ketone Ketone (Substrate) Ketone->Complex18e Enters Alcohol Alcohol (Product) Alcohol->Complex18e Leaves

Caption: Outer-sphere mechanism where the substrate does not bind directly to the metal but interacts via the N-H ligand interface.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research, 30(2), 97–102. Link

  • Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 20(6), 635-668. Link

  • PubChem. (2025).[2][3] [2-(Aminomethyl)phenyl]methanol (Parent Compound Data).[2][4][5] National Library of Medicine. Link

  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308. Link

  • Samec, J. S. M., Bäckvall, J. E., et al. (2006). Mechanistic Aspects of Transition Metal-Catalyzed Hydrogen Transfer Reactions. Chemical Reviews, 106(7), 2962–2989. Link

Sources

Application

Application Note: Protecting Group Strategies for 2-Aminomethylbenzyl Alcohol

Abstract & Strategic Overview 2-Aminomethylbenzyl alcohol (CAS: 4543-95-7) is a bifunctional scaffold critical in the synthesis of isoindolines, benzoxazines, and peptidomimetics. Its utility, however, is complicated by...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

2-Aminomethylbenzyl alcohol (CAS: 4543-95-7) is a bifunctional scaffold critical in the synthesis of isoindolines, benzoxazines, and peptidomimetics. Its utility, however, is complicated by the "Ortho Effect" : the 1,2-relationship between the nucleophilic aminomethyl group and the hydroxymethyl group facilitates rapid intramolecular cyclization.

Successful manipulation of this molecule requires a rigid adherence to Kinetic Control . The primary amine (


) is significantly more nucleophilic than the benzylic alcohol (

). Therefore, the only robust strategy for orthogonal protection is Sequential N-Protection followed by O-Protection . Attempts to selectively protect the alcohol first often result in mixtures or N-silylation/alkylation.
The "Cyclization Trap"

Researchers must be acutely aware that activating the alcohol (e.g., mesylation, halogenation) while the amine is free—or activating the amine with phosgene equivalents—will instantaneously drive the reaction toward the thermodynamically stable 1,4-dihydro-2H-3,1-benzoxazin-2-one (or related heterocycles).

Decision Logic & Workflow

The following flowchart outlines the critical decision paths. Note the irreversibility of the cyclization pathway.

ProtectionStrategy Start 2-Aminomethylbenzyl Alcohol NBoc Intermediate A: N-Boc-2-aminomethylbenzyl alcohol (Stable, Key Building Block) Start->NBoc Path A: Kinetic Control (Boc2O, 0°C) Cyclic Artifact/Target: 1,4-dihydro-2H-3,1-benzoxazin-2-one (Cyclized Urea) Start->Cyclic Path B: Activation w/ CDI or Phosgene NBoc->Cyclic Strong Base/Heat (Intramolecular attack) Dual Product B: N-Boc, O-TBDMS Derivative (Fully Orthogonal) NBoc->Dual Path C: Silylation (TBDMSCl, Imidazole)

Figure 1: Strategic decision tree for the protection of 2-aminomethylbenzyl alcohol. Path A is the standard entry point for linear synthesis.

Detailed Protocols

Protocol A: Chemoselective N-Protection (Boc)

Objective: Selectively mask the highly nucleophilic amine without reacting with the benzylic alcohol or inducing cyclization.

Mechanism: The reaction relies on the nucleophilicity differential. The aliphatic amine (


) reacts with di-tert-butyl dicarbonate (

) orders of magnitude faster than the benzylic alcohol (

) at controlled temperatures.

Materials:

  • 2-Aminomethylbenzyl alcohol (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Sodium Bicarbonate (

    
    ) (3.0 equiv)[1]
    
  • Solvent: THF / Water (1:1 v/v)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 2-aminomethylbenzyl alcohol (10 mmol) in 25 mL THF. Add 25 mL of distilled water. The mixture may be biphasic.

  • Basification: Add solid

    
     (30 mmol) with vigorous stirring.
    
  • Addition: Cool the suspension to 0°C (ice bath). Dropwise add a solution of

    
     (11 mmol) in 5 mL THF over 15 minutes.
    
    • Critical Check: Maintain 0°C to prevent O-acylation.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The amine spot (ninhydrin active) should disappear.

  • Workup: Evaporate THF under reduced pressure. The aqueous residue will likely contain a white precipitate. Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate.
    
    • Result:N-Boc-2-aminomethylbenzyl alcohol . Typically obtained as a white crystalline solid or thick oil. Yields >90% are expected.

Validation Data:

  • 1H NMR (CDCl3): Look for the tert-butyl singlet at

    
     ppm (9H) and the benzylic methylene doublet (
    
    
    
    ppm) converting to a singlet upon
    
    
    shake (if coupling to NH is visible). The hydroxymethyl protons should appear as a singlet/doublet at
    
    
    ppm.
Protocol B: Orthogonal O-Protection (Silylation)

Objective: Protect the remaining alcohol with a silyl group (TBDMS) that is orthogonal to the Boc group.

Rationale: TBDMS (tert-butyldimethylsilyl) is chosen because it is stable to the basic conditions used to alkylate the Boc-amine later, but can be removed with Fluoride (TBAF) or mild acid.

Materials:

  • N-Boc-2-aminomethylbenzyl alcohol (Intermediate A) (1.0 equiv)

  • TBDMS-Cl (1.2 equiv)

  • Imidazole (2.5 equiv)

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Dissolution: Dissolve Intermediate A (5 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (

    
     or Ar).
    
  • Catalyst Addition: Add Imidazole (12.5 mmol). Stir until dissolved.

  • Silylation: Add TBDMS-Cl (6 mmol) in one portion.

  • Reaction: Stir at room temperature for 12–16 hours.

    • Note: The bulky Boc group on the ortho-amine may slightly retard the reaction rate compared to a simple benzyl alcohol due to steric crowding.

  • Workup: Pour the reaction mixture into ice-water (50 mL). Extract with Diethyl Ether (

    
     mL).
    
    • Why Ether? DMF is less soluble in ether than DCM, aiding removal.

  • Purification: Wash organics with 5% LiCl solution (to remove DMF) and brine. Flash chromatography (Hexanes/EtOAc 9:1) is usually required to remove excess silanol byproducts.

Troubleshooting & The "Ortho-Effect"

The proximity of the amine and alcohol groups creates unique reactivity profiles.

IssueObservationRoot CauseSolution
Cyclization Formation of insoluble white solid; Mass spec shows M-18 (loss of water/alcohol).Formation of Benzoxazinone . Occurs if

is used with strong heat or if CDI is used.
Keep temperature <25°C during protection. Avoid strong bases (NaH) before O-protection.
O-Acylation Low yield of alcohol; multiple Boc groups on NMR.Reaction of

with alcohol.[1][2]
Strictly maintain 0°C during addition. Use biphasic system (THF/H2O) which suppresses O-acylation.
Desilylation Loss of TBDMS group during N-deprotection.Acid used to remove Boc (TFA) is too strong/wet.Use HCl in Dioxane (anhydrous) for Boc removal if TBDMS must be kept, or switch to TBDPS for higher acid stability.
Visualizing the Cyclization Risk

The following diagram illustrates the mechanism of the unwanted cyclization, which is often mistaken for successful protection.

Cyclization Start 2-Aminomethylbenzyl Alcohol Activated Activated Intermediate (Carbamate/Isocyanate) Start->Activated + Phosgene/CDI or Excess Boc2O/Heat Product 1,4-dihydro-2H- 3,1-benzoxazin-2-one Activated->Product Intramolecular Nucleophilic Attack (-ROH)

Figure 2: The pathway to benzoxazinone formation.[3] This is a common side reaction if the alcohol is not protected prior to activation steps.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). "Protection of Hydroxyl Groups as Tert-Butyldimethylsilyl Derivatives." Journal of the American Chemical Society, 94(17), 6190–6191. Link

  • BenchChem. (2025).[1][4] "An In-depth Technical Guide to N-Boc-aminomethanol and Derivatives." BenchChem Technical Library. Link

  • Ilangovan, A., & Ganesh Kumar, R. (2010).[5] "Selective Protection of Amines."[5][6] Chemistry – A European Journal, 16(10), 2938–2943.[5] Link

  • Sigma-Aldrich. "Product Specification: 2-(Boc-aminomethyl)benzyl Alcohol."[7] Link

  • Total Synthesis. (2024). "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism." Link

Sources

Method

Application Note: Synthesis and Scale-Up of 5-Methylisoindolin-1-one Precursors

Executive Summary The benzolactam core, specifically the isoindolin-1-one (phthalimidine) scaffold, is a privileged pharmacophore in medicinal chemistry. It serves as the structural foundation for numerous therapeutic ag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzolactam core, specifically the isoindolin-1-one (phthalimidine) scaffold, is a privileged pharmacophore in medicinal chemistry. It serves as the structural foundation for numerous therapeutic agents, including Nampt modulators, dopamine D4 antagonists, and anti-inflammatory compounds[1]. Among these, 5-methylisoindolin-1-one is a highly versatile precursor, offering a reactive benzylic methyl group and an NH-lactam motif for divergent late-stage functionalization[2].

This application note provides a comprehensive, self-validating guide to the synthesis of 5-methylisoindolin-1-one. We contrast the classical reductive amination approach with a state-of-the-art, atom-economic Palladium-catalyzed C–H carbonylation methodology, providing detailed protocols, mechanistic causality, and analytical validation parameters.

Synthetic Strategies & Mechanistic Causality

The synthesis of isoindolin-1-ones has historically relied on the reduction of phthalimides or the condensation of 2-formylbenzoic acids with amines[3]. However, modern transition-metal catalysis has unlocked highly efficient, step-economic pathways[1].

Route A: Palladium-Catalyzed Direct C–H Carbonylation (Recommended)

This modern approach utilizes readily available 4-methylbenzylamine. The primary amine acts as an endogenous directing group (DG), coordinating with Pd(II) to facilitate ortho-C–H activation, followed by CO insertion and reductive elimination to form the lactam ring[1].

Expert Insights on Reaction Causality:

  • Oxidant Selection (Cu(TFA)2): In Pd-catalyzed carbonylations, the reoxidation of Pd(0) to Pd(II) is frequently the rate-limiting step. Cu(TFA)2 hydrate provides superior redox kinetics compared to Cu(OAc)2 or silver salts, effectively preventing the precipitation of inactive Pd black and maintaining catalytic turnover[1].

  • Additive Function (m-CF3PhCOOH): The inclusion of an electron-deficient carboxylic acid is critical. It accelerates the C–H activation step via a Concerted Metalation-Deprotonation (CMD) pathway, lowering the activation energy of the transition state[1].

  • Solvent Dynamics (DCE): 1,2-Dichloroethane (DCE) provides the optimal balance of CO gas solubility and a suitable boiling point (83 °C) for the 100 °C sealed-tube reaction, significantly outperforming acetonitrile or toluene[1].

Route B: Classical Reductive Amination / Cyclization

This traditional route involves the condensation of methyl 2-formyl-4-methylbenzoate with an amine source (e.g., methanolic ammonia or a protected amine like 2,4-dimethoxybenzylamine), followed by reduction (using NaBH3CN or Mg/MeOH) and spontaneous intramolecular lactamization[2]. While robust, it requires pre-functionalized, often expensive starting materials.

Quantitative Data Presentation

The following table summarizes the comparative metrics between the two synthetic routes to assist in route selection for scale-up campaigns.

MetricRoute A: Pd-Catalyzed C-H CarbonylationRoute B: Classical Reductive Amination
Starting Material 4-MethylbenzylamineMethyl 2-formyl-4-methylbenzoate
Step Count 1 Step2-3 Steps (depending on protecting groups)
Atom Economy High (CO insertion)Moderate (Loss of MeOH, H2O)
Typical Yield 76% – 81%[4]50% – 65%[2]
Scalability Excellent (Demonstrated at 2.0 mmol+ in Schlenk)[4]Good (Standard batch reactor)
Primary Limitation Requires CO gas handling and pressurized vesselsRequires pre-oxidized starting materials

Mandatory Visualization: Catalytic Cycle

The following diagram illustrates the self-sustaining catalytic cycle of the Pd-catalyzed C-H carbonylation workflow.

Mechanism Substrate 4-Methylbenzylamine (Starting Material) CMD Concerted Metalation-Deprotonation (m-CF3PhCOOH Additive) Substrate->CMD Pd_Cat Pd(OAc)2 (Catalyst) Pd_Cat->CMD Palladacycle Palladacycle Intermediate (I) CMD->Palladacycle CO_Insert CO Coordination & Insertion (1 atm CO) Palladacycle->CO_Insert Acyl_Pd Acyl-Pd(II) Species (III) CO_Insert->Acyl_Pd Red_Elim C-N Reductive Elimination Acyl_Pd->Red_Elim Product 5-Methylisoindolin-1-one (Target Precursor) Red_Elim->Product Product Release Pd_0 Pd(0) Species Red_Elim->Pd_0 Catalyst Decay Reox Reoxidation by Cu(TFA)2 Pd_0->Reox Reox->Pd_Cat Regenerated Pd(II)

Figure 1: Mechanistic cycle of the Pd-catalyzed C-H carbonylation of 4-methylbenzylamine.

Experimental Protocol: Pd-Catalyzed Direct C–H Carbonylation

This protocol describes the optimized synthesis of 5-methylisoindolin-1-one at a 2.0 mmol scale[4]. The system is designed to be self-validating through integrated in-process controls (IPC).

Materials Required
  • Substrate: 4-Methylbenzylamine (2.0 mmol, ~242 mg)

  • Catalyst: Pd(OAc)2 (10 mol %, 0.2 mmol, ~45 mg)

  • Oxidant: Cu(TFA)2 hydrate (3.0 equiv, 6.0 mmol, ~1.73 g)

  • Additive: m-Trifluoromethylbenzoic acid (m-CF3PhCOOH) (1.0 equiv, 2.0 mmol, ~380 mg)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) (30 mL)

  • Gas: Carbon Monoxide (CO) (1 atm, balloon or regulated line)

Step-by-Step Methodology
  • Reactor Preparation: To an oven-dried 250 mL Schlenk sealed bottle equipped with a magnetic stir bar, sequentially charge 4-methylbenzylamine, Pd(OAc)2, Cu(TFA)2 hydrate, and m-CF3PhCOOH[4].

  • Solvent Addition: Add 30 mL of anhydrous DCE along the inside wall of the vessel to wash down any adhered solids.

  • Atmosphere Exchange: Briefly evacuate the reaction mixture under vacuum (careful to avoid solvent bumping) and backfill with CO gas. Repeat this purge cycle 3 to 5 times to ensure complete removal of oxygen. Leave the vessel under 1 atm of CO (via a sealed cap or a continuous balloon)[1].

  • Reaction Execution: Place the Schlenk bottle into a preheated oil bath or heating block set to 100 °C. Stir vigorously (≥ 800 rpm) for 12 to 16 hours. The solution will typically transition from a blue/green suspension to a darker mixture as the reaction progresses.

  • In-Process Control (IPC): After 12 hours, cool a 0.1 mL aliquot and analyze via TLC (Eluent: Petroleum Ether/EtOAc 1:5). The starting amine will remain at the baseline (ninhydrin active), while the product lactam will migrate with an

    
     of ~0.3-0.4 (UV active)[4].
    
  • Workup: Cool the reaction mixture to room temperature. Dilute with EtOAc (50 mL) and filter the suspension through a short pad of Celite to remove insoluble copper and palladium salts. Wash the Celite pad with additional EtOAc (2 × 20 mL)[1].

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Petroleum Ether/EtOAc (1:5 to 1:2) to afford the target compound.

System Validation & Analytical Data

To validate the success of the synthesis, verify the isolated material against the following analytical benchmarks[4]:

  • Physical State: White solid.

  • Melting Point: 166.1 – 168.3 °C.

  • Yield: ~76% (approx. 293 mg).

  • 1H NMR (400 MHz, CDCl3):

    
     7.83 (br s, 1H, NH), 7.75 (d, J = 7.8 Hz, 1H, Ar-H), 7.31–7.26 (m, 2H, Ar-H), 4.42 (s, 2H, CH2-N), 2.46 (s, 3H, Ar-CH3). Note: The diagnostic singlet at 4.42 ppm confirms the formation of the lactam methylene ring.
    
  • 13C NMR (101 MHz, CDCl3):

    
     172.4 (C=O), 144.3, 142.5, 129.8, 129.1, 123.7, 123.5, 45.7 (CH2-N), 22.0 (Ar-CH3).
    

References

1.1 - ACS Publications (Organic Letters) 2.4 - DOI.org 3.2 - Google Patents 4.3 - Chemical Science (RSC Publishing)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Benzylic Amino-Alcohol Stability &amp; Synthesis

Current Status: Operational Topic: Overcoming Oxidation of Benzylic Alcohol in Amino-Alcohols Support Tier: Level 3 (Senior Application Scientist) Executive Summary: The Benzylic Challenge The benzylic amino-alcohol moti...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Overcoming Oxidation of Benzylic Alcohol in Amino-Alcohols Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Benzylic Challenge

The benzylic amino-alcohol motif (e.g., in phenylephrine, ephedrine, and various


-blockers) presents a unique "perfect storm" for oxidative instability.
  • Electronic Activation: The aromatic ring stabilizes the benzylic carbocation or radical intermediate, significantly lowering the activation energy for oxidation compared to aliphatic alcohols.

  • Amine Facilitation: The proximal amine can act as an internal base or metal chelator, facilitating proton transfer steps essential for oxidation mechanisms.

This guide addresses two distinct user intents:

  • Synthetic Chemists: Who need to oxidize other parts of the molecule while preserving the benzylic alcohol (Chemoselectivity).[1]

  • Formulation/Stability Scientists: Who need to prevent auto-oxidation during storage (Shelf-life preservation).

Module A: Synthetic Troubleshooting (The "Make" Phase)

Scenario: You need to oxidize a primary alcohol in the presence of a secondary benzylic alcohol.

The Issue: Standard oxidants (Jones, Swern, PCC) often lack the discrimination to stop at the primary alcohol, leading to over-oxidation of the benzylic position to a ketone.

Protocol 1: The TEMPO/TCCA System (High Selectivity)

This is the gold standard for differentiating primary aliphatic alcohols from secondary benzylic alcohols in amino-alcohol scaffolds.

Mechanism: The active oxidant, the


-oxoammonium ion, is sterically sensitive. It reacts rapidly with unhindered primary alcohols but reacts sluggishly with secondary benzylic centers.

Step-by-Step Protocol:

  • Dissolution: Dissolve amino-alcohol substrate (1.0 equiv) in CH₂Cl₂ (0.1 M).

    • Note: If the amine is free, pre-cool to 0°C to minimize

      
      -oxidation, though this system is generally amine-tolerant.
      
  • Catalyst: Add TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv).[2]

  • Oxidant Addition: Add Trichloroisocyanuric acid (TCCA) (1.0 equiv) slowly at 0°C.

  • Quench: Monitor by TLC. Upon consumption of starting material (usually < 30 min), quench with saturated Na₂CO₃ and sodium thiosulfate.

Why this works: TCCA regenerates the TEMPO radical in situ. The kinetics of primary alcohol oxidation are orders of magnitude faster than benzylic secondary alcohols in this specific media [1].

Protocol 2: Structural Locking (Oxazolidine Protection)

If chemical selectivity fails, use geometric protection.

Method: Convert the 1,2-amino alcohol into an oxazolidine or oxazolidinone .

  • Reagent: 2,2-dimethoxypropane (for acetonide) or Phosgene/CDI (for cyclic carbamate).

  • Benefit: This ties up both the amine (preventing

    
    -oxidation) and the benzylic alcohol (preventing 
    
    
    
    -oxidation) simultaneously. The benzylic position becomes sterically and electronically deactivated.
Visual Guide: Synthetic Decision Tree

SyntheticStrategy Start START: Target Molecule contains Benzylic OH + Primary OH Q1 Is the Amine Protected? Start->Q1 Q2 Is strict Chemoselectivity required (no protection steps)? Q1->Q2 Yes (Boc/Cbz) PathC Form Oxazolidine/Oxazolidinone (Geometric Protection) Q1->PathC No (Free Amine) PathA Use TEMPO / TCCA (Kinetic Control) Q2->PathA Yes (High Sensitivity) PathB Use TEMPO / NaOCl (Bleach) (Anelli Conditions) Q2->PathB Yes (Standard) Q2->PathC No (Can add steps) Result Benzylic OH Preserved Primary OH Oxidized PathA->Result PathB->Result PathD Perform Harsh Oxidation (Jones/Permanganate) PathC->PathD PathD->Result

Figure 1: Decision matrix for selecting the correct oxidative strategy based on substrate protection status.

Module B: Stability & Formulation (The "Keep" Phase)

Scenario: Your API (e.g., Phenylephrine HCl) is degrading in solution, turning the solution yellow/brown.

The Issue: Benzylic alcohols are prone to radical auto-oxidation . This is often catalyzed by trace transition metals (Fe, Cu) found in buffers or glass, which coordinate with the amine and lower the oxidation potential of the benzylic C-H bond.

Root Cause Analysis: The Degradation Pathway
  • Initiation: Trace metal (

    
    ) abstracts an electron or hydrogen.
    
  • Propagation: Formation of a benzylic radical.

  • Product: Reaction with dissolved

    
     forms a peroxide, eventually decomposing to the benzylic ketone  (the yellow chromophore) [2].
    
The "Triad of Defense" Protocol

To stabilize benzylic amino-alcohols in solution, you must implement these three barriers simultaneously:

Defense LayerActionMechanism of Action
1. Chelation Add EDTA (0.01 - 0.1%) Sequesters trace metal ions (

,

) that act as radical initiators. The amine in your drug cannot compete with EDTA for metal binding.
2. pH Control Maintain pH < 6.0 Protonating the amine (

) removes its lone pair, preventing it from acting as an internal base or ligand. It also inductively withdraws electron density from the benzylic carbon, making it harder to oxidize.
3. Scavenging Add Na Metabisulfite or BHT Sacrificial antioxidant. Metabisulfite reacts with dissolved oxygen and peroxides before they attack the benzylic C-H bond.
Visual Guide: Degradation & Stabilization

DegradationPath Substrate Benzylic Alcohol (Drug) Radical Benzylic Radical (Intermediate) Substrate->Radical H-Abstraction Metal Trace Metals (Fe3+/Cu2+) Metal->Substrate Catalyzes Ketone Benzylic Ketone (Yellow Impurity) Radical->Ketone + O2 Oxygen Dissolved O2 EDTA EDTA (Chelator) EDTA->Metal Blocks Acid Acid (pH < 6) (Protonation) Acid->Substrate Deactivates Bisulfite Bisulfite (Antioxidant) Bisulfite->Oxygen Scavenges

Figure 2: Mechanism of benzylic oxidation and the interference points for stabilizing excipients.

Analytical Diagnostics

How do you confirm this specific oxidation is happening?

  • UV-Vis Shift: The formation of the benzylic ketone (acetophenone derivative) creates a new conjugation system. Look for a bathochromic shift (red shift) and a new absorbance band typically around 300-350 nm (the source of the yellow color).

  • LC-MS: The oxidation of a secondary alcohol to a ketone results in a mass loss of 2 Da (

    
    ). If you see a peak at 
    
    
    
    with increased UV absorbance, it is the benzylic ketone.

Frequently Asked Questions (FAQs)

Q: Can I use Jones Reagent (Cr(VI)) if I keep it cold? A: No. Jones reagent is highly acidic and a strong oxidant. While it oxidizes primary alcohols, it will almost certainly oxidize the benzylic alcohol to the ketone (or cleave the C-C bond) regardless of temperature. Stick to TEMPO-based systems [3].

Q: My amino-alcohol is turning yellow even under nitrogen. Why? A: You likely have trapped peroxides or trace metals in your solvent. Nitrogen prevents new oxygen from entering, but it doesn't remove initiators. Ensure your solvents are degassed and consider adding a chelator (EDTA) even during synthesis/storage.

Q: Why does the pH matter so much for stability? A: At neutral/basic pH, the free amine can form a complex with trace metals, creating a "catalytic pocket" right next to the benzylic alcohol. Protonating the amine (pH < 6) breaks this complex and electrostatically repels metal cations.

Q: Is the TCCA/TEMPO method scalable for GMP? A: Yes. TCCA is an inexpensive solid, and TEMPO is used catalytically. The by-product (cyanuric acid) precipitates and is easily filtered, making it highly attractive for process chemistry compared to Swern (odorous) or Chromium (toxic) [1].

References

  • De Luca, L., et al. (2001).[3][4] "A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds."[4][5] Organic Letters, 3(19), 3041–3043. Link

  • Torniainen, K., et al. (2010). "Investigating the degradation of the sympathomimetic drug phenylephrine."[6] Journal of Pharmaceutical and Biomedical Analysis, 53(3), 295-301. Link

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. Link

Sources

Optimization

Technical Support Center: Handling Air-Sensitive 2-Aminomethylbenzyl Alcohol Derivatives

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with air-sensitive 2-aminomethylbenzyl alcohol and its derivatives. These compounds, while valuable s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with air-sensitive 2-aminomethylbenzyl alcohol and its derivatives. These compounds, while valuable synthetic intermediates, are susceptible to degradation through oxidation, which can compromise experimental outcomes. This document outlines the causes of this sensitivity and provides robust, field-proven protocols to ensure the integrity of your materials and the success of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of 2-aminomethylbenzyl alcohol derivatives.

Q1: What are the primary signs of degradation for these compounds?

A1: The most common sign of degradation is a change in color. Pure 2-aminomethylbenzyl alcohol derivatives are typically off-white to light yellow solids or colorless oils. Upon exposure to air, they can oxidize, leading to a pronounced yellow, orange, or brown discoloration. This is often due to the formation of imines and other chromophoric oxidation products. In some cases, a change in physical state (e.g., from a free-flowing solid to a gummy or oily substance) can also indicate degradation.

Q2: How should I properly store 2-aminomethylbenzyl alcohol derivatives?

A2: These compounds must be stored under an inert atmosphere to prevent oxidation.[1] The best practice is to store them in a tightly sealed container, such as a Sure/Seal™ bottle or a Schlenk flask, with the headspace purged with a dry, inert gas like argon or nitrogen.[1][2] For long-term storage, refrigeration (2-8 °C) or freezing is recommended to slow down any potential degradation pathways. Always ensure the container is properly sealed before placing it in cold storage to prevent moisture condensation upon removal.

Q3: Is there a difference between using Argon and Nitrogen as the inert gas?

A3: Both argon and nitrogen are commonly used to create an inert atmosphere.[3] For most applications involving 2-aminomethylbenzyl alcohol derivatives, high-purity nitrogen is sufficient and more economical. However, argon is denser than air, which can be an advantage as it can form a more stable "blanket" over the compound or reaction mixture. For highly sensitive applications, argon is the preferred choice.

FeatureNitrogen (N₂)Argon (Ar)Recommendation
Density vs. Air Slightly less dense~1.4 times denserArgon provides a more stable inert blanket over reagents.
Cost Generally less expensiveMore expensiveNitrogen is suitable for most standard procedures.
Reactivity Inert for most organic reactionsExtremely inertBoth are excellent for preventing oxidation.

Q4: Can I briefly handle these compounds on an open benchtop?

A4: It is strongly discouraged. Exposure to atmospheric oxygen, even for a short period, can initiate the oxidation process. All transfers and manipulations should be performed using established air-free techniques, such as working in a glovebox or using a Schlenk line.[4][5] If a glovebox or Schlenk line is unavailable, a simple nitrogen or argon balloon setup can provide a temporary inert atmosphere for quick transfers.[6][7]

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to identifying and solving common problems encountered during the use of 2-aminomethylbenzyl alcohol derivatives.

Problem 1: Reaction Yield is Significantly Lower Than Expected
  • Symptom: Your reaction proceeds to only partial completion, or the isolated yield of the desired product is poor. TLC or NMR analysis shows a significant amount of unreacted starting material or a complex mixture of byproducts.[8]

  • Potential Causes & Solutions:

    • Degradation of Starting Material: The primary cause of low yields is often the use of partially oxidized starting material. The oxidized impurities (e.g., aldehydes) can participate in side reactions, consuming reagents and complicating purification.

      • Solution: Before starting, check the appearance of your 2-aminomethylbenzyl alcohol derivative. If it is discolored, it should be purified. For solids, recrystallization from a deoxygenated solvent system under an inert atmosphere is effective. For oils, column chromatography on silica gel using deoxygenated solvents can be employed.[8]

    • Atmospheric Contamination: Leaks in your reaction setup can introduce oxygen, which degrades the starting material and/or product.

      • Solution: Ensure all glassware joints are properly sealed and greased. Use a well-maintained Schlenk line or glovebox.[5] A positive pressure of inert gas should be maintained throughout the reaction, which can be visually confirmed with an oil bubbler.[2]

    • Solvent Purity: Residual water or oxygen in reaction solvents can lead to hydrolysis or oxidation.

      • Solution: Use anhydrous solvents that have been properly degassed. Common degassing methods include freeze-pump-thaw cycles or sparging with an inert gas for 30-60 minutes.[5][9]

Problem 2: Product Discoloration or Degradation During Workup and Purification
  • Symptom: The reaction appears clean by TLC or crude NMR, but the product becomes colored (yellow/brown) and impure after aqueous workup or column chromatography.

  • Potential Causes & Solutions:

    • Oxygen in Workup Solutions: Standard aqueous solutions (e.g., water, brine, bicarbonate solutions) are saturated with dissolved oxygen.

      • Solution: Degas all aqueous solutions by sparging with nitrogen or argon for at least 30 minutes prior to use. During extraction, work quickly and consider performing the extraction under a blanket of inert gas.

    • Air Exposure During Chromatography: Running a column open to the atmosphere can lead to on-column oxidation, especially for compounds that move slowly down the column.

      • Solution: Use a "flash" chromatography technique to minimize the time the compound spends on the silica. The solvent reservoir can be kept under a positive pressure of nitrogen, which helps to both speed up the column and protect the compound from air.

    • Acid Sensitivity: Some derivatives may be sensitive to the slightly acidic nature of standard silica gel.

      • Solution: If acid sensitivity is suspected, neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent) before packing the column.

Section 3: Key Experimental Protocols & Workflows

Protocol 3.1: General Workflow for Handling Air-Sensitive Reagents

This protocol outlines the standard procedure for setting up a reaction under an inert atmosphere using a Schlenk line.

  • Glassware Preparation: Oven-dry all glassware (e.g., round-bottom flask, condenser) at >120°C for at least 4 hours to remove adsorbed water.[10]

  • Assembly: Quickly assemble the hot glassware and connect it to a dual-manifold Schlenk line.

  • Purge Cycle: Evacuate the flask under vacuum until the pressure stabilizes. Refill the flask with dry nitrogen or argon. Repeat this vacuum/refill cycle at least three times to ensure the removal of atmospheric gases.[5]

  • Reagent Addition (Solids): Add solid reagents under a positive flow of inert gas. Briefly remove the stopper or septum and add the solid quickly using a powder funnel.

  • Reagent Addition (Liquids): Add degassed solvents and liquid reagents via a gas-tight syringe through a rubber septum.[2]

  • Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by an oil bubbler.

G A 2-Aminomethylbenzyl Alcohol Derivative C 2-Aminomethylbenzaldehyde Derivative (Initial Oxidation) A->C Oxidation of Alcohol B [O] (Atmospheric O₂) D Further Oxidation / Condensation E Colored Imines & Polymeric Byproducts C->E Self-Condensation / Oxidation of Amine

Caption: Simplified Oxidative Degradation Pathway.

References

  • PCCA. (2025, January 25). Safety Data Sheet: Benzyl Alcohol. Retrieved from [Link]

  • Girolami, G. S., Rauchfuss, T. B., & Angelici, R. J. (1999). Manipulation of Air-Sensitive Compounds. In D. F. Shriver & M. A. Drezdzon (Eds.), The Manipulation of Air-Sensitive Compounds (2nd ed.). Wiley.
  • Fiveable. (2025, August 15). Inert atmosphere Definition. Retrieved from [Link]

  • Various Authors. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? ResearchGate. Retrieved from [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience.
  • Pandey, G., & Kumar, A. (2014). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 5, 581.
  • Organic Lab Techniques. (2022, February 2). Inert Atmosphere, with no O2 [Video]. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. Retrieved from [Link]

  • NCERT. (n.d.). Methods of Purification of Organic Compounds. In Chemistry Part II, Class 11.
  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • Oxford Academic. (2023, October 31). General techniques for handling air-sensitive compounds. In Transition Metals in Organic Synthesis: A Practical Approach.
  • Ghorpade, P. V., et al. (2017). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ACS Omega, 2(7), 3531–3538.
  • Phale, P. S., et al. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. Applied and Environmental Microbiology, 71(10), 6132–6138.
  • Reddit r/Chempros. (2024, November 20). What are some common causes of low reaction yields? Retrieved from [Link]

  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]

  • Wang, W., et al. (2020). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology, 6(1), 146-155.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents. Technical Bulletin AL-134.
  • Basavaraju, D., et al. (2003). Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. Applied Microbiology and Biotechnology, 62(5-6), 576-81.
  • LibreTexts Chemistry. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation.
  • Seregar, M., et al. (2014). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry, 30(3).
  • Manila, A., et al. (2021). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. RASĀYAN Journal of Chemistry, 14(Special Issue), 98-109.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Benzyl Alcohol? Retrieved from [Link]

  • Prati, L., et al. (2018). Selective Benzyl Alcohol Oxidation over Pd Catalysts.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: CID vs. HCD Mass Spectrometry Fragmentation for [2-(Aminomethyl)-4-methylphenyl]methanol

Executive Summary The structural characterization of multi-functional small molecules presents a unique challenge in mass spectrometry. [2-(Aminomethyl)-4-methylphenyl]methanol (Chemical Formula: C₉H₁₃NO, Monoisotopic Ma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of multi-functional small molecules presents a unique challenge in mass spectrometry. [2-(Aminomethyl)-4-methylphenyl]methanol (Chemical Formula: C₉H₁₃NO, Monoisotopic Mass: 151.0997 Da) is an exemplary benchmark compound for evaluating tandem mass spectrometry (MS/MS) capabilities. Because it contains both a benzylamine and a benzyl alcohol moiety positioned ortho to each other on a methyl-substituted benzene ring, its gas-phase dissociation is governed by competing low-energy neutral losses and complex intramolecular rearrangements.

This guide objectively compares the performance of Collision-Induced Dissociation (CID) and Higher-energy C-trap Dissociation (HCD) for the structural elucidation of this molecule. By dissecting the causality behind the fragmentation pathways, this document provides researchers with a self-validating framework for optimizing MS/MS workflows in drug development and analytical characterization.

Mechanistic Grounding: Gas-Phase Dissociation Pathways

To optimize an MS/MS method, one must first understand the thermodynamic drivers of the molecule's gas-phase chemistry. When ionized via Electrospray Ionization (ESI+), [2-(Aminomethyl)-4-methylphenyl]methanol forms a stable protonated precursor ion at m/z 152.1075 . The localized charge at the primary amine (the most basic site) dictates the subsequent fragmentation[1].

The Competing Pathways
  • Ammonia Loss (Pathway A): The elongation and cleavage of the C–N bond at the charge center leads to the expulsion of ammonia (NH₃, 17.0265 Da), generating a resonance-stabilized benzyl cation at m/z 135.0810 [1].

  • Water Loss via Ortho-Effect (Pathway B): Benzyl alcohols typically require higher activation energies to lose water compared to amines losing ammonia[2]. However, the ortho-positioning of the hydroxymethyl and aminomethyl groups enables an intramolecular hydrogen bond. The protonated amine transfers a proton to the hydroxyl group, creating an excellent leaving group (-OH₂⁺) and facilitating a low-energy neutral loss of H₂O (18.0105 Da) to yield m/z 134.0970 .

  • Deep Cleavage & Ring Expansion (Pathway C): Subsequent loss of both H₂O and NH₃ yields a highly unsaturated methylstyryl cation (m/z 117.0704 ). Under high-energy collision conditions, this intermediate undergoes ring expansion to form highly stable substituted tropylium (m/z 105.0704 ) and benzyl cations (m/z 91.0548 )[2].

Fragmentation M [M+H]+ (m/z 152.1) Protonated Amine Ortho Ortho-Effect Proton Transfer M->Ortho Intramolecular H-bond NH3_loss [M+H - NH3]+ m/z 135.1 M->NH3_loss Direct Cleavage -NH3 H2O_loss [M+H - H2O]+ m/z 134.1 Ortho->H2O_loss -H2O Both_loss [M+H - NH3 - H2O]+ m/z 117.1 NH3_loss->Both_loss -H2O H2O_loss->Both_loss -NH3 Tropylium Tropylium/Benzyl Cations m/z 105.1, 91.1 Both_loss->Tropylium Ring Expansion / Deep Cleavage

Gas-phase fragmentation pathways of [2-(Aminomethyl)-4-methylphenyl]methanol.

Comparative Performance: CID vs. HCD

The choice of fragmentation technique fundamentally alters the observed spectrum due to differences in energy deposition and ion trapping mechanics[3].

  • Ion Trap CID (Resonance Excitation): CID is a "slow heating" process. The precursor ion is resonantly excited and undergoes multiple low-energy collisions. Once the lowest activation energy threshold is reached (e.g., the ortho-effect water loss or ammonia loss), the ion fragments. The resulting fragments fall out of resonance and are not subjected to further activation. Furthermore, ion trap CID suffers from the "1/3 Rule" (a low-mass cutoff), meaning fragments below ~m/z 50 cannot be trapped or detected. CID spectra for this molecule are dominated by primary neutral losses.

  • HCD (Beam-Type Collision): In HCD, ions are accelerated into a multipole collision cell filled with a neutral gas (e.g., Nitrogen or Argon). This is a single-pass, high-energy process that bypasses the lowest-energy pathways, shattering the molecule into secondary and tertiary fragments. HCD does not suffer from a low-mass cutoff, allowing for the detection of deep structural backbone fragments (like the tropylium ion) which are crucial for definitive structural elucidation[3].

Workflow cluster_CID Ion Trap CID cluster_HCD Beam-Type HCD Precursor Quadrupole Isolation CID Resonance Excitation (Low Energy) Precursor->CID HCD Collision Cell (High Energy) Precursor->HCD CID_Frag Primary Neutral Losses (m/z 135.1, 134.1) CID->CID_Frag HCD_Frag Deep Fragmentation (m/z 117.1, 105.1, 91.1) HCD->HCD_Frag

Instrumental workflow comparing CID and HCD fragmentation mechanisms.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocol incorporates built-in self-validation steps. The causality behind each parameter is explicitly defined so that the method can be adapted to similar benzylamine/benzyl alcohol derivatives.

Step 1: Sample Preparation & System Suitability
  • Diluent Preparation: Prepare a solution of 50% LC-MS grade Water / 50% Acetonitrile containing 0.1% Formic Acid (FA) .

    • Causality: The pKa of the primary amine is ~9.0. The 0.1% FA ensures the pH is well below the pKa, guaranteeing 100% protonation of the target molecule prior to electrospray ionization.

  • System Suitability Check: Before analyzing the sample, infuse a positive ion calibration solution (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution). Verify mass accuracy is <3 ppm.

    • Causality: Validating mass accuracy ensures that isobaric mass differences (e.g., distinguishing an -OH loss from an -NH₃ loss) are structurally meaningful and not the result of instrumental drift.

Step 2: Liquid Chromatography (LC) Setup
  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phases: (A) 0.1% FA in Water; (B) 0.1% FA in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry Tuning (Orbitrap / Q-TOF)
  • Source Parameters: ESI Positive mode, Capillary Voltage 3.5 kV, Desolvation Temperature 300°C.

  • Precursor Isolation: Set the quadrupole isolation window to 1.0 Da centered at m/z 152.1.

    • Causality: A narrow isolation window prevents co-isolation of isotopic impurities or background matrix, ensuring the resulting MS/MS spectrum is purely derived from the target API.

  • CID Method Execution: Set Activation Q to 0.25, Activation Time to 30 ms, and Normalized Collision Energy (NCE) to 30% .

  • HCD Method Execution (NCE Stepping): Enable NCE Stepping at 20%, 30%, and 40% .

    • Causality: Small molecules possess steep breakdown curves. A single HCD energy might either leave the precursor intact or shatter it completely into non-diagnostic carbon clusters. Multiplexing the NCE creates a composite spectrum that captures both the primary neutral losses (at 20% NCE) and the deep structural backbone fragments (at 40% NCE), providing a complete structural fingerprint.

Quantitative Data Presentation

The table below summarizes the expected relative abundances of fragment ions when analyzing [2-(Aminomethyl)-4-methylphenyl]methanol using the optimized protocols described above.

Fragment Ion (m/z)Ion FormulaNeutral LossStructural IdentityCID Relative AbundanceHCD Relative Abundance (Stepped)
152.1075 [C₉H₁₄NO]⁺NonePrecursor Ion15%0%
135.0810 [C₉H₁₁O]⁺-NH₃ (17 Da)Benzyl Cation (C2)100% 25%
134.0970 [C₉H₁₂N]⁺-H₂O (18 Da)Benzyl Cation (C1)65%15%
117.0704 [C₉H₉]⁺-NH₃, -H₂OMethylstyryl Cation20%100%
105.0704 [C₈H₉]⁺-CH₄NOMethyltropylium0%75%
91.0548 [C₇H₇]⁺-C₂H₆NOTropylium Cation0%45%

Data Interpretation: The CID spectrum is heavily biased toward the lowest-energy pathways, making it excellent for confirming the presence of the functional groups (amine and hydroxyl). However, HCD is strictly superior for total structural elucidation, as the high-energy beam collision drives the formation of the m/z 117.1, 105.1, and 91.1 ions, which confirm the presence and substitution pattern of the aromatic core.

References

  • Title : CIDer: A Statistical Framework for Interpreting Differences in CID and HCD Fragmentation | Source : researchgate.net | URL : 3

  • Title : An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Source : researchgate.net | URL :1

  • Title : Organic Ions in the Gas Phase. IX. Dissociation of Benzyl Alcohol by Electron Impact | Journal of the American Chemical Society | Source : acs.org | URL : 2

Sources

Comparative

Distinguishing Primary Amines from Benzylic Alcohols: An Infrared Spectroscopy Guide

Infrared (IR) spectroscopy stands as a cornerstone technique in chemical analysis, offering a rapid and non-destructive method for identifying functional groups within a molecule. For researchers in drug development and...

Author: BenchChem Technical Support Team. Date: March 2026

Infrared (IR) spectroscopy stands as a cornerstone technique in chemical analysis, offering a rapid and non-destructive method for identifying functional groups within a molecule. For researchers in drug development and organic synthesis, the ability to unequivocally differentiate between structurally similar moieties, such as primary amines and benzylic alcohols, is paramount. This guide provides an in-depth comparison of the characteristic IR spectral features of these two functional groups, grounded in the principles of molecular vibrations and supported by established experimental protocols.

The Vibrational Language of Molecules

At its core, IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and the atoms it connects. This specificity allows us to interpret an IR spectrum as a unique molecular fingerprint, revealing the presence or absence of key functional groups.

The key to distinguishing a primary amine (-NH₂) from a benzylic alcohol (-CH₂OH attached to a benzene ring) lies in identifying the characteristic stretching and bending vibrations of the N-H and O-H bonds, respectively, as well as the C-N and C-O stretching vibrations.

Deciphering the Spectrum of a Primary Amine

Primary amines (R-NH₂) possess a set of distinct IR absorption bands that make them readily identifiable.

N-H Stretching Vibrations: The Telltale Doublet

The most prominent feature in the IR spectrum of a primary amine is the N-H stretching vibration, which appears in the region of 3500-3300 cm⁻¹.[1][2][3] Crucially, primary amines exhibit two distinct bands in this region.[1][3][4][5][6] These arise from the symmetric and asymmetric stretching modes of the two N-H bonds.[4][5][7]

  • Asymmetric N-H Stretch: Occurs at a higher frequency, typically in the 3400-3300 cm⁻¹ range.[4]

  • Symmetric N-H Stretch: Appears at a lower frequency, generally between 3330-3250 cm⁻¹.[4]

These bands are typically of medium intensity and are sharper than the O-H stretching band of an alcohol.[4] The presence of this characteristic doublet is a strong indicator of a primary amine.

N-H Bending Vibrations

Further confirmation of a primary amine can be found in the fingerprint region of the spectrum:

  • N-H Scissoring (Bending): A medium to strong, sometimes broad, absorption occurs in the 1650-1580 cm⁻¹ region.[4][5] This band is due to the in-plane bending of the H-N-H bond angle.[5]

  • N-H Wagging: A broad and strong band can often be observed in the 910-665 cm⁻¹ range, resulting from the out-of-plane bending of the N-H bonds.[4]

C-N Stretching Vibrations

The C-N stretching vibration provides additional evidence. Its position is dependent on whether the amine is aliphatic or aromatic.

  • Aliphatic Amines: A weak to medium absorption is found in the 1250-1020 cm⁻¹ range.[4][5]

  • Aromatic Amines: A stronger absorption appears at a higher frequency, between 1335-1250 cm⁻¹.[4][8]

Unmasking the Signature of a Benzylic Alcohol

Benzylic alcohols, characterized by a hydroxyl (-OH) group attached to a carbon atom which is, in turn, bonded to a benzene ring, also display a unique set of IR absorptions.

O-H Stretching: The Broad Indicator

The most recognizable feature of an alcohol in an IR spectrum is the O-H stretching vibration. When measured as a neat liquid or in a concentrated solution, this appears as a very broad and intense band in the 3500-3200 cm⁻¹ region.[9][10][11][12] The significant broadening is a direct consequence of intermolecular hydrogen bonding between alcohol molecules.[10][11][12][13] This broad, strong absorption is a key differentiator from the typically sharper, doublet peak of a primary amine.

C-O Stretching: Pinpointing the Alcohol Type

The C-O stretching vibration in alcohols is also a strong and intense band, appearing in the 1300-1000 cm⁻¹ region.[9][13][14] The exact position of this peak can provide clues about the structure of the alcohol (primary, secondary, or tertiary). For a primary alcohol like benzyl alcohol, this peak is expected to be in the 1075-1000 cm⁻¹ range.[13]

Aromatic C-H and C=C Vibrations

Given the benzylic nature of the alcohol, the spectrum will also exhibit characteristic peaks for the aromatic ring:

  • Aromatic C-H Stretch: Weak to medium bands typically appear just above 3000 cm⁻¹.

  • Aromatic C=C Bending: Medium to strong absorptions are found in the 1600-1450 cm⁻¹ region.

At-a-Glance Comparison

To facilitate a quick and objective comparison, the key distinguishing IR peaks are summarized in the table below.

Vibrational Mode Primary Amine Benzylic Alcohol Key Differentiating Feature
X-H Stretch (X=N, O) 3500-3300 cm⁻¹ (two sharp, medium peaks)[1][2][3][4]3500-3200 cm⁻¹ (one very broad, strong peak)[9][10][11][12]Peak Shape and Multiplicity: Doublet for primary amine vs. a single broad peak for the alcohol.
N-H Bend (Scissoring) 1650-1580 cm⁻¹ (medium-strong)[4][5]N/APresence of this peak is indicative of a primary amine.
C-X Stretch (X=N, O) 1335-1250 cm⁻¹ (aromatic, strong)[4][8]1075-1000 cm⁻¹ (primary, strong)[13]The C-O stretch in the alcohol is typically at a lower wavenumber than the C-N stretch in an aromatic amine.
N-H Wag 910-665 cm⁻¹ (broad, strong)[4]N/APresence of this broad peak is characteristic of primary (and secondary) amines.

Visualizing the Identification Process

The following diagram illustrates the logical workflow for distinguishing between a primary amine and a benzylic alcohol based on their IR spectra.

IR Spectroscopy Identification start Analyze IR Spectrum (3600-3200 cm⁻¹ region) two_peaks Two sharp, medium peaks? start->two_peaks broad_peak One broad, strong peak? two_peaks->broad_peak No primary_amine Primary Amine Confirmed two_peaks->primary_amine Yes benzylic_alcohol Benzylic Alcohol Confirmed broad_peak->benzylic_alcohol Yes further_analysis Further Analysis Needed (Check fingerprint region) broad_peak->further_analysis No

Caption: Decision workflow for identifying primary amines vs. benzylic alcohols using key IR spectral features.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To ensure the reliability of your spectral data, a robust and reproducible experimental protocol is essential. The following outlines the steps for acquiring an IR spectrum using the Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods.

Method 1: Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR is a popular and convenient method for analyzing liquid and solid samples with minimal preparation.[15][16][17]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. Wipe the crystal surface with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.[18]

    • Acquire a background spectrum. This will subtract any atmospheric or instrumental interferences from the sample spectrum.

  • Sample Application:

    • For Liquid Samples (e.g., Benzyl Alcohol): Place a single drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[15]

    • For Solid Samples (e.g., a primary amine salt): Place a small amount of the solid powder onto the crystal. Use the ATR's pressure arm to apply firm and even pressure, ensuring good contact between the sample and the crystal.[15]

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning:

    • Thoroughly clean the ATR crystal after analysis using a solvent-dampened tissue to prevent cross-contamination.[18]

Method 2: Potassium Bromide (KBr) Pellet for Solid Samples

This traditional method involves dispersing a solid sample in a dry KBr matrix and pressing it into a transparent pellet.[19][20][21]

Materials:

  • Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried.[21][22]

  • Agate mortar and pestle.[19]

  • Pellet press and die.[19][20]

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr. The sample concentration should be between 0.5% and 1%.[19][23]

    • Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the IR radiation to minimize scattering.[19][21]

  • Pellet Formation:

    • Transfer the powder mixture into the pellet die.

    • Place the die in a hydraulic press and apply a vacuum to remove trapped air and moisture.[19]

    • Slowly apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[19][20]

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

    • Acquire the IR spectrum.

Self-Validation: A well-prepared KBr pellet should be transparent and free of cracks or cloudiness. A sloping baseline in the spectrum can indicate light scattering due to large particle sizes, suggesting the need for more thorough grinding.[19]

Conclusion

The differentiation between primary amines and benzylic alcohols via IR spectroscopy is a straightforward process when the characteristic vibrational modes of each functional group are understood. The telltale doublet of the N-H stretch for a primary amine versus the broad, intense O-H stretch of an alcohol provides the most definitive initial evidence. This, combined with the analysis of N-H bending and C-N/C-O stretching vibrations in the fingerprint region, allows for confident and accurate structural elucidation. By following rigorous experimental protocols, researchers can generate high-quality spectral data to support their synthetic and analytical endeavors.

References

  • IR: amines. (n.d.). University of Calgary. Retrieved from [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Infrared Spectroscopy. (2015). Illinois State University. Retrieved from [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Chemistry Stack Exchange. Retrieved from [Link]

  • Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. (n.d.). Proprep. Retrieved from [Link]

  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259–1265. Retrieved from [Link]

  • What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. (n.d.). Kintek Press. Retrieved from [Link]

  • FT‐IR Sample Preparation. (2007, May). Northern Illinois University. Retrieved from [Link]

  • KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. (2019, May 15). AntsLAB. Retrieved from [Link]

  • Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 34-37. Retrieved from [Link]

  • Olori, L., Gualtieri, A. F., & Bloise, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Periodico di Mineralogia, 90(1), 59-67. Retrieved from [Link]

  • Structural analysis of amines. (2011, June 10). Labmonk. Retrieved from [Link]

  • IR: alcohols. (n.d.). University of Calgary. Retrieved from [Link]

  • Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy, 34(3), 10-15. Retrieved from [Link]

  • 3.1.12: Spectroscopy of Alcohols and Phenols. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]

  • C-O Stretching Definition. (2025, August 15). Fiveable. Retrieved from [Link]

  • C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH. (2025, November 14). Doc Brown's Chemistry. Retrieved from [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). Leeward Community College. Retrieved from [Link]

  • Iqbal, M. J., & Siddiqui, H. L. (2002). Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Online Journal of Biological Sciences, 2(1), 50-52. Retrieved from [Link]

  • Studying the composition of alcohols using IR spectroscopy. (2025, December 10). International Journal of Multidisciplinary Research and Development. Retrieved from [Link]

  • 1.7: Infrared Spectra of Some Common Functional Groups. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]

  • 24.10: Spectroscopy of Amines. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • IR Spectrum of Benzyl Alcohol(?). (2014, April 8). Reddit. Retrieved from [Link]

  • IR Spectroscopy - Basic Introduction. (2020, July 29). The Organic Chemistry Tutor. Retrieved from [Link]

  • Perfect Pellet Making. (n.d.). PIKE Technologies. Retrieved from [Link]

  • 6 - IR - spectroscopy. (n.d.). SlidePlayer. Retrieved from [Link]

  • How to Identify Alcohols and Amines in the IR Spectrum. (2016, March 26). Dummies.com. Retrieved from [Link]

  • 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

  • Amine infrared spectra. (n.d.). Chemistry. Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University. Retrieved from [Link]

  • Wang, S., et al. (2020). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega, 5(12), 6463-6471. Retrieved from [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). University of Houston. Retrieved from [Link]

  • IR spectra of 0.5 mbar of benzyl alcohol adsorbed at 100 °C on (a) a... (n.d.). ResearchGate. Retrieved from [Link]

  • Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). (2020, October 15). University of Toronto Scarborough. Retrieved from [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]

  • The most relevant peak in the IR spectrum of benzyl... (2021, July 31). Chegg.com. Retrieved from [Link]

  • Interpreting IR Spectra. (2025, August 29). Chemistry Steps. Retrieved from [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments. Retrieved from [Link]

Sources

Validation

Comparative Analysis of[2-(Aminomethyl)-4-methylphenyl]methanol and 2-Aminobenzyl Alcohol in Heterocyclic Synthesis

Executive Summary & Structural Overview In the realm of heterocyclic chemistry and drug development, ortho-substituted benzyl alcohols are indispensable bifunctional building blocks. This guide provides an objective, dat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Overview

In the realm of heterocyclic chemistry and drug development, ortho-substituted benzyl alcohols are indispensable bifunctional building blocks. This guide provides an objective, data-driven comparison between two structurally related but chemically distinct molecules: [2-(Aminomethyl)-4-methylphenyl]methanol and 2-Aminobenzyl alcohol .

While both compounds possess a benzylic hydroxyl group (-CH₂OH), the fundamental nature of their nitrogenous functional group dictates their reactivity profiles, stability, and application in synthesizing complex pharmacophores ([1]).[2-(Aminomethyl)-4-methylphenyl]methanol features an aliphatic primary amine (-CH₂NH₂), whereas 2-aminobenzyl alcohol features an aniline-type aromatic primary amine (-NH₂). This single structural variance completely alters their synthetic utility.

Physicochemical Profiling & Mechanistic Implications

The core divergence between these two compounds lies in their electronic distribution, basicity, and nucleophilicity.

Table 1: Comparative Physicochemical and Reactivity Profile
Property[2-(Aminomethyl)-4-methylphenyl]methanol2-Aminobenzyl Alcohol
Amine Classification Primary Aliphatic (Benzylic)Primary Aromatic (Aniline-derivative)
Conjugate Acid pKa ~9.5 (Highly Basic)~3.5 (Weakly Basic)[2]
Nucleophilicity High (Localized sp³ lone pair)Low-Moderate (Delocalized into aromatic π-system)
Oxidation Susceptibility Amine is highly susceptible to oxidationAlcohol oxidizes preferentially over the amine
Primary Synthetic Utility Isoindolines, TetrahydroisoquinolinesQuinolines, Quinazolines, Benzoxazines[1]
Causality of Experimental Choices

The pKa of the amino group in 2-aminobenzyl alcohol is approximately 3.5 ([2]). Because the nitrogen lone pair is delocalized into the aromatic ring, the amine is a poor nucleophile. This electronic dampening is a massive synthetic advantage: it allows the benzylic alcohol to be selectively oxidized to an aldehyde (forming 2-aminobenzaldehyde) without the amine interfering or prematurely degrading ().

In contrast, [2-(Aminomethyl)-4-methylphenyl]methanol features an aliphatic amine separated from the aromatic ring by a methylene bridge. With a pKa of ~9.5, this amine is highly nucleophilic. Attempting a direct oxidation of the alcohol in this molecule would likely result in competitive amine oxidation or uncontrolled polymerization. Therefore, experimental workflows utilizing this compound typically require transient amine protection (e.g., Boc-protection) before manipulating the alcohol, or rely on direct nucleophilic substitution pathways.

Reactivity Paradigms: Cyclization Pathways

Reactivity A [2-(Aminomethyl)-4-methylphenyl]methanol C Aliphatic Amine (pKa ~9.5) Strong Nucleophile A->C B 2-Aminobenzyl Alcohol D Aromatic Amine (pKa ~3.5) Weak Nucleophile B->D E Direct N-Alkylation / Acylation (Requires Protection) C->E F Oxidative Dehydrogenation (Alcohol to Aldehyde) D->F G Isoindolines & Tetrahydroisoquinolines E->G H Quinolines & Quinazolines F->H

Caption: Reactivity divergence based on amine basicity and nucleophilicity.

  • 2-Aminobenzyl Alcohol: The hallmark of 2-aminobenzyl alcohol is its utility in modified Friedländer quinoline syntheses (). Under oxidative conditions, the alcohol is dehydrogenated to an aldehyde. The adjacent weakly basic amine then undergoes a rapid condensation with a ketone, followed by dehydrative cyclization to yield a substituted quinoline ([3]).

  • [2-(Aminomethyl)-4-methylphenyl]methanol: This compound is primed for forming 5- or 6-membered saturated nitrogen heterocycles. The highly nucleophilic aliphatic amine readily attacks electrophiles. A standard workflow involves activating the benzylic alcohol to facilitate an intramolecular S_N2 attack by the amine, yielding a functionalized isoindoline core.

Experimental Protocols (Self-Validating Systems)

Protocol A: Green Synthesis of Quinolines from 2-Aminobenzyl Alcohol

This protocol leverages active manganese dioxide (MnO₂) in an aqueous medium, avoiding toxic organic solvents and expensive transition metals ([3]).

  • Reagent Preparation: In a round-bottom flask, combine 2-aminobenzyl alcohol (0.4 mmol) and the target β-dicarbonyl compound or ketone (0.2 mmol).

  • Solvent & Catalyst Addition: Add 2 mL of deionized water, followed by active MnO₂ (3.5 equivalents) and choline hydroxide (2.0 equivalents) ([3]).

    • Causality: Water acts as an eco-friendly solvent, while choline hydroxide enhances the solubility of the organic substrates in the aqueous phase. MnO₂ serves as the terminal oxidant.

  • Oxidative Coupling: Stir the mixture at 50 °C for 18 hours ([3]).

    • Causality: The MnO₂ selectively oxidizes the benzylic alcohol to the aldehyde. The elevated temperature provides the activation energy required for the subsequent ketoamine condensation and cyclization.

  • Isolation: Filter the reaction mixture to remove MnO₂ residues. Extract the aqueous filtrate with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography to isolate the quinoline derivative.

Workflow Step1 1. Reactants Mixing 2-Aminobenzyl Alcohol + Ketone + MnO2 Step2 2. Oxidation (50°C) Alcohol -> Aldehyde Step1->Step2 Step3 3. Condensation Ketoamine Formation Step2->Step3 Step4 4. Cyclization Dehydrative Ring Closure Step3->Step4 Step5 5. Isolation Quinoline Derivative Step4->Step5

Caption: Step-by-step oxidative cyclization of 2-aminobenzyl alcohol to quinolines.

Protocol B: Isoindoline Synthesis from [2-(Aminomethyl)-4-methylphenyl]methanol
  • Amine Protection: Dissolve the starting material (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.5 eq) and Boc-anhydride (1.1 eq) at 0 °C. Stir for 2 hours to yield the N-Boc protected intermediate.

    • Causality: Protection prevents the highly nucleophilic amine from interfering with the subsequent alcohol activation step.

  • Alcohol Activation: Cool the solution to 0 °C. Add methanesulfonyl chloride (1.2 eq) to convert the benzylic alcohol into a highly reactive mesylate leaving group.

  • Intramolecular Cyclization: Remove the solvent in vacuo. Redissolve in DMF, add potassium carbonate (3.0 eq), and heat to 80 °C.

    • Causality: The thermal basic conditions facilitate the deprotection and immediate intramolecular S_N2 displacement, yielding the 5-methylisoindoline core.

Conclusion & Selection Matrix

Choosing between these two precursors depends entirely on the target pharmacophore. If the goal is to synthesize planar, aromatic N-heterocycles (quinolines, quinazolines) via oxidative pathways, 2-aminobenzyl alcohol is the superior and self-regulating choice due to its attenuated amine reactivity ([1]). Conversely, for the development of sp³-rich, non-planar heterocycles (isoindolines) requiring strong nucleophilic participation, [2-(Aminomethyl)-4-methylphenyl]methanol provides the necessary aliphatic reactivity, provided proper protecting group strategies are employed.

References

  • Title: Influence of pH on the Electropolymerisation of 2-Aminophenol and 2-Aminobenzyl Alcohol Source: International Information and Engineering Technology Association (IIETA) URL: [Link]

  • Title: Recent Advances in the Use of 2-Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N-Heterocycles Source: ResearchGate URL: [Link]

  • Title: Reaction of 2-Aminobenzyl Alcohols with β-Dicarbonyl Compounds to Synthesize Quinoline Derivatives in Water Promoted by Active Manganese Dioxide Source: Chinese Journal of Organic Chemistry (SIOC) URL: [Link]

Sources

Comparative

Reactivity comparison of aminomethyl vs amino benzyl alcohols

Executive Summary In the architecture of bioactive small molecules and antibody-drug conjugates (ADCs), the choice between an aminomethyl scaffold (aliphatic amine, ) and an aminobenzyl scaffold (aromatic amine/aniline,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the architecture of bioactive small molecules and antibody-drug conjugates (ADCs), the choice between an aminomethyl scaffold (aliphatic amine,


) and an aminobenzyl  scaffold (aromatic amine/aniline, 

) is rarely a matter of interchangeability—it is a binary decision that dictates the stability, conjugation chemistry, and release mechanism of the final construct.

This guide provides a critical analysis of these two functionalities. While both contain amino and hydroxyl groups, their reactivity profiles are diametrically opposed due to the presence (or absence) of conjugation.

  • Aminobenzyl Alcohols (e.g., PABA): Defined by 1,6-elimination capabilities, low basicity (pKa ~4–5), and oxidative stability. They are the industry standard for "self-immolative" linkers.[1]

  • Aminomethyl Alcohols (e.g., Aminoalkanols/Benzylamines): Defined by high nucleophilicity (pKa ~9–10), chelation potential, and stable spacer properties. They cannot facilitate electronic cascades, making them stable "non-cleavable" spacers.

Structural & Electronic Fundamentals

The divergence in reactivity stems from the electronic relationship between the nitrogen lone pair and the hydroxyl group.

Electronic Connectivity
  • Aminobenzyl Alcohol: The nitrogen lone pair is conjugated with the aromatic ring (

    
     effect).[2] This resonance delocalization lowers the energy of the lone pair, reducing basicity but enabling long-range electronic transmission (vinylogy) to the benzylic position.
    
  • Aminomethyl Alcohol: The nitrogen is separated from the alcohol (or aromatic ring) by a saturated methylene bridge (

    
     carbon). The lone pair is localized, resulting in high electron density (high basicity) but zero conjugation with the distal alcohol.
    
Quantitative Comparison Table
FeatureAminobenzyl Alcohol (e.g., 4-ABA)Aminomethyl Alcohol (e.g., Ethanolamine/Benzylamine)
Nitrogen Class Aniline (Aromatic Amine)Aliphatic Amine
pKa (Conjugate Acid) ~4.0 – 5.0 (Low)~9.0 – 10.5 (High)
Nucleophilicity Moderate (requires catalysis/activation)High (reacts spontaneously with esters/NHS)
Oxidation Potential Oxidizes to Aldehyde (Stable)Oxidizes to Amino-Aldehyde (Unstable/Polymerizes)
Linker Mechanism Self-Immolative (1,6-Elimination) Stable Spacer (Hydrolysis only)
Cyclization Mode Forms Quinolines/BenzoxazinesForms Oxazolidines/Oxazolines

The "Killer Feature": Self-Immolative Linker Chemistry[1][3][4]

For drug development professionals, the most critical distinction is the ability to undergo self-immolation . This is the primary reason 4-aminobenzyl alcohol (PABA) is ubiquitous in ADCs (e.g., Brentuximab vedotin), while aminomethyl analogs are not used for this purpose.

The Mechanism of Action

In a PABA linker, masking the amine (e.g., as a carbamate) stabilizes the benzylic leaving group. Enzymatic cleavage reveals the free aniline. The nitrogen lone pair pushes electron density through the benzene ring, expelling the drug payload at the benzylic position.

Why Aminomethyl Fails: In an aminomethyl analog (e.g., 4-(aminomethyl)benzyl alcohol), the methylene group acts as an insulator. The electron push from the nitrogen cannot reach the benzylic oxygen. The intermediate is stable, and the drug is not released .

Visualization of the Cascade

The following diagram contrasts the successful cascade of the Aminobenzyl system against the blocked pathway of the Aminomethyl system.

G cluster_0 Aminobenzyl (PABA) - SUCCESS cluster_1 Aminomethyl Analog - FAILURE A1 Trigger-NH-Ar-CH2-O-Drug (Stable Prodrug) A2 H2N-Ar-CH2-O-Drug (Free Aniline) A1->A2 Enzymatic Cleavage A3 Aza-Quinone Methide (NH=Ar=CH2) A2->A3 1,6-Elimination (Electron Cascade) A4 Released Drug (HO-Drug) A3->A4 + H2O (Hydrolysis) B1 Trigger-NH-CH2-Ar-CH2-O-Drug B2 H2N-CH2-Ar-CH2-O-Drug (Free Benzyl Amine) B1->B2 Enzymatic Cleavage B3 NO REACTION (Stable Intermediate) B2->B3 Conjugation Broken by Methylene Bridge

Figure 1: Mechanistic comparison of self-immolation. The aminobenzyl scaffold facilitates payload release via 1,6-elimination, whereas the aminomethyl scaffold results in a stalled, stable intermediate.

Synthetic Utility: Oxidation & Cyclization

Beyond linkers, these scaffolds serve as precursors for heterocycles. The reactivity here is governed by the stability of the oxidized intermediates.

Oxidative Cyclization
  • Aminobenzyl Alcohols: Oxidation (e.g., with MnO2 or IBX) yields 2-aminobenzaldehyde . This is a "privileged intermediate" that undergoes Friedländer condensation with ketones to form Quinolines (stable, aromatic).

  • Aminomethyl Alcohols: Oxidation yields an

    
    -amino aldehyde. These are highly unstable and prone to self-polymerization. However, condensation before oxidation (or with aldehydes) yields Oxazolidines  (5-membered saturated rings), which are often reversible and hydrolytically sensitive.
    

Reactivity Start_Ar 2-Aminobenzyl Alcohol Ox_Ar 2-Aminobenzaldehyde (Stable Intermediate) Start_Ar->Ox_Ar Selective Oxidation (MnO2/IBX) Start_Ali 2-Aminoethanol (Aminomethyl type) Ox_Ali 2-Aminoacetaldehyde (Unstable/Polymerizes) Start_Ali->Ox_Ali Oxidation (Swern) Prod_Ali Oxazolidine (Saturated, Reversible) Start_Ali->Prod_Ali + Aldehyde (Condensation) Prod_Ar Quinoline/Quinazoline (Aromatic, Stable) Ox_Ar->Prod_Ar + Ketone/Base (Friedländer)

Figure 2: Divergent synthetic pathways. Aminobenzyl alcohols lead to stable aromatic heterocycles, while aminomethyl alcohols favor saturated, reversible ring systems.

Experimental Protocols

Protocol A: Selective N-Acylation (Demonstrating Nucleophilicity)

This protocol highlights the pKa difference. Aminomethyl groups (aliphatic) are more nucleophilic but require base to deprotonate the salt form. Aminobenzyl groups (aromatic) are less nucleophilic but often free-base at neutral pH.

Materials: 4-Aminobenzyl alcohol (4-ABA), Ethanolamine (EA), Acetic Anhydride, DCM, Pyridine.

  • Preparation: Dissolve 1.0 mmol of amine in 5 mL dry DCM.

  • Condition A (No Base): Add 1.1 eq Acetic Anhydride.

    • Observation:Ethanolamine reacts rapidly (exothermic) due to high nucleophilicity. 4-ABA reacts sluggishly.

  • Condition B (Acid Scavenger): Add 1.5 eq Pyridine, then 1.1 eq Acetic Anhydride.

    • Observation: Both react fully.

  • Selectivity Check: If performing this on a molecule with both groups (e.g., 4-(aminomethyl)aniline), limiting the acylating agent (1.0 eq) at low temperature (-78°C) will selectively acylate the aliphatic aminomethyl group first due to superior nucleophilicity (

    
    ).
    
Protocol B: Oxidative Cyclization to Quinolines (Aminobenzyl Specific)

This reaction is specific to 2-aminobenzyl alcohols and fails with aliphatic analogs.

Reference: Cho, C. S., et al. Chem. Commun. (2001).

  • Reagents: 2-Aminobenzyl alcohol (1 mmol), Acetophenone (1.2 mmol), RuCl2(PPh3)3 (2 mol%), KOH (3 mmol), Dioxane (5 mL).

  • Procedure: Mix all components in a sealed tube.

  • Reaction: Heat to 80°C for 12 hours.

  • Mechanism: The Ru catalyst oxidizes the alcohol to the aldehyde in situ. The amine condenses with the ketone (Friedländer), followed by dehydration.

  • Workup: Dilute with EtOAc, wash with water, dry (MgSO4), and concentrate.

  • Yield: Expect >80% yield of 2-phenylquinoline.

  • Note: Attempting this with 2-aminoethanol yields complex mixtures or oxazolidines, not pyridines, due to the lack of a driving aromatic force.

Troubleshooting & Stability Guide

IssueAminobenzyl AlcoholAminomethyl Alcohol
Storage Stability Moderate. Air sensitive (oxidizes to brown azo/nitro impurities). Store under Argon at -20°C.High. Generally stable as HCl salts. Hygroscopic.
Solubility Soluble in organic solvents (EtOAc, DCM). Poor water solubility.[3][4]Highly water soluble (polar). Difficult to extract from water.
Reaction Monitoring UV Active. Easy to spot on TLC (bright fluorescence often).UV Inactive. Requires staining (Ninhydrin/KMnO4) or derivatization.
Common Side Reaction Azo Coupling. In the presence of oxidants, primary anilines dimerize (

).
N,O-Acyl Migration. Acyl groups can migrate between N and O in 1,2-aminoalcohols.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69331, 4-Aminobenzyl alcohol." PubChem. Accessed 2026.[5][6] [Link]

  • Firestine, S. M., et al. "Self-immolative linkers in prodrugs and antibody drug conjugates." Journal of Medicinal Chemistry.
  • Cho, C. S., et al. "Ruthenium-catalysed oxidative cyclisation of 2-aminobenzyl alcohol with ketones." Chemical Communications, 2001. [Link]

Sources

Validation

Expert Guide: COSY and HSQC NMR Interpretation for 2-Substituted Benzyl Alcohols

Executive Summary For researchers characterizing 2-substituted benzyl alcohols, 1D H NMR is frequently insufficient due to severe signal overlap in the aromatic region (7.0–7.8 ppm) and ambiguity in distinguishing ring p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers characterizing 2-substituted benzyl alcohols, 1D


H NMR is frequently insufficient due to severe signal overlap in the aromatic region (7.0–7.8 ppm) and ambiguity in distinguishing ring positions relative to the ortho-substituent. This guide compares the efficacy of COSY (Correlation Spectroscopy)  and HSQC (Heteronuclear Single Quantum Coherence)  against standard 1D techniques.

The Verdict: While 1D NMR provides a quick purity check, HSQC is the critical analytical product for this structural motif. It resolves overlapping aromatic protons by dispersing them into the


C dimension, while COSY is required to map the specific spin system (

) broken by the ortho-substitution.

The Structural Challenge: The Ortho-Effect

2-substituted benzyl alcohols present a unique challenge compared to their para or meta isomers. The ortho-substituent breaks the symmetry of the aromatic ring, theoretically creating four distinct aromatic proton environments (


).

However, in practice (1D NMR):

  • Spectral Crowding: Protons

    
     and 
    
    
    
    often collapse into a complex multiplet envelope between 7.1–7.6 ppm.
  • Ambiguity: The benzylic methylene (

    
    , ~4.5–5.0 ppm) appears as a singlet or doublet (if coupling to OH) but provides no information about the aromatic substitution pattern.
    
  • Electronic Bias: Strong electron-withdrawing groups (EWG) like

    
     or electron-donating groups (EDG) like 
    
    
    
    at the 2-position drastically alter the chemical shift of
    
    
    , often isolating it, but leaving the remaining three protons overlapped.

Experimental Protocols

To replicate the results discussed below, ensure your spectrometer (400 MHz or higher recommended) is set to these validated parameters.

A. Sample Preparation[1]
  • Concentration: 10–20 mg of analyte in 0.6 mL deuterated solvent (DMSO-

    
     is preferred over CDCl
    
    
    
    to prevent benzylic OH exchange and visualize
    
    
    -OH coupling).
  • Tube: High-quality 5mm NMR tube (camber < 3

    
    m) to minimize shimming artifacts.
    
B. Acquisition Parameters (Bruker Standard)
ParameterCOSY (cosygpppqf)HSQC (hsqcedetgpsisp2.3)Rationale
Pulse Sequence Gradient-selected magnitude COSYMultiplicity-edited Gradient HSQCGradients reduce artifacts (t1 noise) and acquisition time.
Relaxation Delay (D1) 1.5 – 2.0 s1.5 – 2.0 sSufficient for proton relaxation; maximizes sensitivity.
Scans (NS) 8 – 164 – 8HSQC is sensitive; COSY requires fewer scans for high conc.
Points (TD) F2: 2048, F1: 256F2: 2048, F1: 256Standard resolution. Zero-fill F1 to 1024 for processing.
Coupling Constant (

)
N/A145 HzOptimized for aromatic and aliphatic C-H bonds.

Comparative Analysis: 1D vs. COSY vs. HSQC

The following table summarizes why the combination of COSY and HSQC is superior for this specific molecular class.

Feature1D

H NMR Only
1D + COSY 1D + COSY + HSQC
Aromatic Resolution Low.

often overlap.
Medium. Cross-peaks can be buried near the diagonal.High. Protons separated by Carbon chemical shift.
Connectivity Map Inferred. Based on splitting rules (often ambiguous).Direct. Traces

spin system.
Validated. Confirms H-C pairs before tracing H-H.
Quaternary Carbons Invisible. Invisible. Invisible. (Requires HMBC).
Solvent Suppression Poor (if peaks overlap solvent).Good (2D naturally filters non-correlated noise).Excellent (Inverse detection).
Confidence Level ~60% (Presumptive)~85% (Structural)99% (Definitive Assignment)

Case Study: 2-Nitrobenzyl Alcohol

To illustrate the interpretation logic, we analyze 2-nitrobenzyl alcohol . The nitro group (


) is a strong EWG, creating a distinct "push-pull" electronic environment.
Step 1: The HSQC Anchor (The "Map")

Start with the HSQC spectrum. It correlates protons directly to the carbons they are attached to (


).
  • Benzylic Position: The doublet/singlet at ~4.8 ppm correlates to a carbon at ~63 ppm. This confirms the

    
     moiety.
    
  • Aromatic Dispersion:

    • H3 (Ortho to

      
      ):  The EWG creates a strong deshielding effect. Look for the most downfield proton (~8.0 ppm) correlating to a carbon at ~124 ppm. This is your starting point. 
      
    • H6 (Ortho to

      
      ):  The benzylic alcohol is slightly electron-donating alkyl. This proton is typically upfield relative to H3 (~7.6 ppm).
      
Step 2: The COSY Walk (The "Path")

Once H3 is identified via chemical shift logic (verified by HSQC), use COSY to trace the ring:

  • Find the Diagonal Peak for H3 (~8.0 ppm).

  • Look for Cross-Peaks: H3 will show a strong cross-peak (vicinal coupling,

    
     Hz) to H4 .
    
  • Step-by-Step: From H4, find the correlation to H5 . From H5, find the correlation to H6 .

  • Closure: H6 should not show a vicinal coupling to H3 (they are para to each other). If the chain closes

    
    , the ortho-substitution is confirmed.
    
Interpretation Workflow Diagram

The following diagram illustrates the logical flow for assigning these spectra.

NMR_Workflow Start Unknown Sample: 2-Substituted Benzyl Alcohol Run1D Run 1D 1H NMR Start->Run1D Decision Are Aromatic Peaks Resolved? Run1D->Decision Resolved Assign via Splitting (Rare for Ortho) Decision->Resolved Yes Overlapped Run 2D Suite (HSQC + COSY) Decision->Overlapped No (Common) HSQC_Step Analyze HSQC: Identify C-H Pairs Overlapped->HSQC_Step Logic1 Identify H3 (Deshielded) via Chemical Shift HSQC_Step->Logic1 COSY_Step Analyze COSY: Trace Connectivity Logic2 Trace H3 -> H4 -> H5 -> H6 COSY_Step->Logic2 Logic1->COSY_Step Final Confirm Structure: 2-Substitution Pattern Logic2->Final

Figure 1: Decision matrix for assigning 2-substituted benzyl alcohols. Note the critical role of HSQC in resolving overlapped peaks before COSY connectivity tracing.

Mechanistic Visualization: Pulse Sequence Logic

Understanding how the magnetization moves helps explain why HSQC is more sensitive than traditional carbon detection and why COSY artifacts (diagonal peaks) occur.

Pulse_Logic cluster_HSQC HSQC Pathway (Heteronuclear) cluster_COSY COSY Pathway (Homonuclear) H_Start 1H Magnetization (Start) INEPT INEPT Transfer (H -> C) H_Start->INEPT t1 t1 Evolution (Chemical Shift Labeling) H_Start->t1 INEPT->t1 RevINEPT Reverse INEPT (C -> H) t1->RevINEPT COSY_Mix COSY Mixing Pulse (H -> H) t1->COSY_Mix Detect Detection (t2) (Observe 1H) RevINEPT->Detect COSY_Mix->Detect

Figure 2: Simplified magnetization transfer paths. HSQC utilizes "Inverse Detection" (starting and ending on H) to boost sensitivity by a factor of


.

References

  • SpectraBase. 2-Nitrobenzyl alcohol 1H NMR Spectrum. Wiley Science Solutions. Available at: [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11923, 2-Nitrobenzyl alcohol. Retrieved from [Link]

  • Claridge, T. D. W. (2016).High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard authoritative text for pulse sequence parameters).

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.